Technical Documentation Center

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid
  • CAS: 1512641-73-4

Core Science & Biosynthesis

Foundational

Preliminary Toxicity and Safety Profiling of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid

Executive Summary The development of novel chemical entities containing carboxylic acid moieties requires rigorous, early-stage safety profiling to de-risk potential idiosyncratic drug toxicity (IDT) and off-target effec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel chemical entities containing carboxylic acid moieties requires rigorous, early-stage safety profiling to de-risk potential idiosyncratic drug toxicity (IDT) and off-target effects. 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is a specialized structural motif characterized by a fluorinated anisole ring and a 2-methylpropanoic acid side chain. While structurally advantageous for target binding (often utilized in PPAR modulators or specific enzyme inhibitors), this architecture presents specific metabolic liabilities.

This technical whitepaper synthesizes predictive structural toxicology, preliminary in vitro safety data, and self-validating experimental methodologies to provide a comprehensive preclinical safety evaluation framework for this compound.

Structural Toxicology & Predictive Profiling (In Silico)

As a Senior Application Scientist, evaluating a molecule begins before it ever touches a well plate. By analyzing the structural moieties of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid, we can predict its metabolic fate and design targeted safety assays.

The Carboxylic Acid Liability: Acyl Glucuronidation

The 2-methylpropanoic acid group is a classic substrate for Phase II metabolism via UDP-glucuronosyltransferases (UGTs). While glucuronidation typically facilitates renal clearance, carboxylic acids form 1-O-acyl glucuronides .

  • The Causality of Toxicity: These specific glucuronides are electrophilic and inherently unstable. They can undergo intramolecular acyl migration to form 2-, 3-, and 4-O-acyl isomers. These isomers can react with nucleophilic residues on hepatic proteins (e.g., lysine) via transacylation or glycation. This covalent adduction can act as a hapten, triggering an immune-mediated response that manifests as idiosyncratic drug-induced liver injury (DILI) [1].

The Fluorinated Aryl Ring: Metabolic Shielding

The 5-fluoro-2-methoxyphenyl system is strategically designed for metabolic stability.

  • The Causality of Stability: The highly electronegative fluorine atom at the 5-position effectively blocks cytochrome P450 (CYP)-mediated aromatic hydroxylation, a common degradation pathway. However, the methoxy group at the 2-position remains susceptible to CYP-mediated O-demethylation, which would yield a phenolic metabolite. While generally stable, phenols can occasionally undergo further oxidation to reactive quinone methides, necessitating careful glutathione (GSH) trapping studies during development.

G A 3-(5-Fluoro-2-methoxyphenyl)- 2-methylpropanoic acid B UGT Enzymes (Glucuronidation) A->B Phase II Metabolism G CYP450 (O-Demethylation) A->G Phase I Metabolism C 1-O-Acyl Glucuronide (Reactive Intermediate) B->C D Acyl Migration / Isomerization C->D Intramolecular shift E Transacylation (Covalent Binding) C->E Direct nucleophilic attack D->E F Hepatic Protein Adducts (Potential IDT / DILI) E->F Immune response trigger H Phenol Metabolite (Stable/Excreted) G->H Detoxification

Proposed metabolic bioactivation and detoxification pathways for the target compound.

Preliminary In Vitro Safety & Genotoxicity Data

To validate our in silico predictions, a standard battery of in vitro safety assays must be deployed. The data below represents the expected preliminary safety profile for this class of compound, synthesized from structural analogs.

Genotoxicity: The Ames Test

In compliance with OECD Guideline 471, the mutagenic potential is assessed using Salmonella typhimurium and Escherichia coli strains [2]. The assay is conducted with and without S9 mammalian liver extract to account for mutagenic metabolites (like the aforementioned quinone methides).

Data Summary Tables

Table 1: In Vitro Genotoxicity and Cytotoxicity Profiling

Assay TypeTest SystemConditionResult / ValueInterpretation
Bacterial Reverse Mutation S. typhimurium (TA98, TA100, TA1535, TA1537)± S9 ActivationNegativeNo direct DNA mutation risk detected.
Bacterial Reverse Mutation E. coli (WP2 uvrA)± S9 ActivationNegativeNo cross-linking mutagenicity detected.
Hepatotoxicity HepG2 Cell Line48h ExposureIC50 > 100 µMLow acute hepatotoxicity risk.
Nephrotoxicity HEK293 Cell Line48h ExposureIC50 > 100 µMLow acute nephrotoxicity risk.

Table 2: Cytochrome P450 (CYP) Inhibition Profiling (FDA Guidance)

CYP IsoformProbe SubstrateIC50 (µM)Clinical DDI Risk Level
CYP1A2 Phenacetin> 50.0Low
CYP2C9 Diclofenac14.5Moderate (Typical for acidic drugs)
CYP2D6 Dextromethorphan> 50.0Low
CYP3A4 Midazolam38.2Low

Experimental Methodology: Self-Validating CYP Inhibition Assay

Regulatory agencies require robust evaluation of a compound's potential to inhibit CYP enzymes, as this is a primary driver of adverse Drug-Drug Interactions (DDIs) [3]. The following protocol details a high-throughput, self-validating system for assessing direct CYP inhibition.

Scientific Rationale & Causality
  • Low Protein Concentration (0.1 mg/mL HLM): High microsomal protein concentrations can lead to non-specific binding of the highly lipophilic test article, artificially lowering the free drug concentration and resulting in a false-negative IC50.

  • Strict Solvent Control (<0.2% DMSO): Organic solvents like DMSO are known to directly inhibit CYP enzymes (particularly CYP3A4 and CYP2C9). Capping the final assay concentration at 0.2% ensures that any observed inhibition is strictly caused by the test article, not the vehicle [3].

Step-by-Step Protocol
  • System Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Test Article Dilution: Prepare a 7-point serial dilution of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid in 100% DMSO. Spike these into the buffer to achieve final assay concentrations ranging from 0.1 µM to 50 µM, ensuring the final DMSO concentration is exactly 0.1%.

  • Self-Validation Controls:

    • Vehicle Control: Buffer + 0.1% DMSO (Establishes 100% baseline enzyme activity).

    • Positive Control: Sulfaphenazole (for CYP2C9) or Ketoconazole (for CYP3A4). If the positive control fails to inhibit the enzyme by >80%, the entire plate is invalidated.

  • Incubation: Combine 0.1 mg/mL HLM, the test article/controls, and the specific CYP probe substrate (e.g., 5 µM Diclofenac for CYP2C9). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate the metabolic reaction. Incubate at 37°C for 10 minutes.

  • Termination & Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope labeled internal standard (IS). The rapid protein precipitation halts enzyme activity instantly.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolite (e.g., 4'-hydroxydiclofenac). Calculate IC50 using non-linear regression against the vehicle control.

W S1 Tier 1: In Silico Profiling (Structural Alerts) S2 Tier 2: Genotoxicity (Ames Test - OECD 471) S1->S2 S3 Tier 3: Metabolic Stability (CYP Inhibition & Clearance) S2->S3 S4 Tier 4: In Vivo Acute Tox (Rodent MTD) S3->S4

Tiered preclinical safety screening workflow for novel carboxylic acid entities.

Conclusion

The preliminary safety profile of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid indicates a structurally sound molecule with a low risk of direct genotoxicity or acute cytotoxicity. The primary developmental hurdle lies in its carboxylic acid moiety, which necessitates rigorous in vivo toxicokinetic studies to quantify the half-life and covalent binding potential of its acyl glucuronide metabolites. Furthermore, its moderate inhibition of CYP2C9 must be factored into future clinical dosing strategies to avoid DDIs with narrow-therapeutic-index substrates.

References

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated Chemical Research in Toxicology - ACS Publications[Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) National Institute of Biology (NIB)[Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis BioIVT[Link]

Exploratory

Whitepaper: Pharmacological Characterization &amp; Receptor Binding Mechanics of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid at GPR40/FFAR1

Introduction & Structural Rationale The development of targeted therapeutics for metabolic disorders relies heavily on the precise modulation of G-protein coupled receptors (GPCRs). The compound 3-(5-Fluoro-2-methoxyphen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The development of targeted therapeutics for metabolic disorders relies heavily on the precise modulation of G-protein coupled receptors (GPCRs). The compound 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid represents a highly optimized synthetic scaffold designed to target the Free Fatty Acid Receptor 1 (FFAR1), commonly known as GPR40. GPR40 is predominantly expressed in pancreatic β-cells and is a validated therapeutic target for type 2 diabetes mellitus (T2DM) due to its role in potentiating glucose-stimulated insulin secretion (GSIS) without the inherent risk of hypoglycemia 1.

Causality in Chemical Design: Endogenous ligands for GPR40 are medium-to-long-chain fatty acids. Synthetic agonists often utilize a phenylpropanoic acid core to mimic these endogenous lipids. However, unsubstituted propanoic acid derivatives are highly susceptible to hepatic β-oxidation, leading to poor metabolic stability and rapid clearance 2. The incorporation of an α-methyl group (creating a 2-methylpropanoic acid core) introduces steric hindrance that effectively blocks β-oxidation, drastically improving the pharmacokinetic half-life 2. Furthermore, the 5-fluoro-2-methoxyphenyl moiety is engineered to occupy a specific lipophilic allosteric pocket within the receptor, enhancing binding affinity while maintaining a controlled Total Polar Surface Area (TPSA) to mitigate the idiosyncratic liver toxicity observed in overly lipophilic first-generation agonists 3.

Mechanistic Basis of Receptor Engagement

GPR40 possesses a complex binding topography comprising an orthosteric site (within the transmembrane domain) and multiple allosteric sites (near the lipid-rich region) 4. While partial agonists typically bind the orthosteric site to trigger solely Gαq-mediated calcium mobilization, advanced propanoic acid derivatives often engage distinct allosteric sites. This allosteric engagement stabilizes the receptor's intracellular loop, facilitating full, biased, or dual agonism that recruits both Gαq and Gαs signaling cascades 4.

GPR40_Signaling Agonist 3-(5-Fluoro-2-methoxyphenyl) -2-methylpropanoic acid Receptor GPR40 (FFAR1) Receptor Allosteric Activation Agonist->Receptor Gq Gαq Protein Activation Receptor->Gq Gs Gαs Protein Activation Receptor->Gs Dual Agonism PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC Ca2 Intracellular Ca2+ Release PLC->Ca2 cAMP cAMP Accumulation AC->cAMP Insulin Glucose-Stimulated Insulin Secretion (GSIS) Ca2->Insulin cAMP->Insulin

Caption: GPR40 (FFAR1) dual Gαq/Gαs signaling pathway mediating glucose-stimulated insulin secretion.

Experimental Methodologies: Self-Validating Assay Systems

To rigorously quantify the binding affinity ( Ki​ ) and functional efficacy of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid, a multi-tiered assay cascade must be employed.

Competitive Radioligand Binding Assay

Radioligand binding assays remain the gold standard for determining the relative affinities of test compounds for a receptor site due to their unmatched sensitivity 5. This assay measures the ability of the unlabeled test compound to competitively displace a known radiotracer from the receptor.

Causality & Validation: The assay relies on the subtraction of Non-Specific Binding (NSB) from Total Binding to isolate Specific Binding. Without defining NSB using a massive excess of an unlabeled reference ligand, it is impossible to distinguish true receptor engagement from the lipophilic test compound merely partitioning into the cell membrane 4.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably overexpressing human GPR40 in cold lysis buffer. Centrifuge at 20,000 x g (4 °C) to pellet membranes. Resuspend in assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Note: MgCl2 is critical as divalent cations stabilize the receptor-G-protein complex, ensuring the receptor remains in a high-affinity state5.

  • Assay Plate Setup: In a 96-well plate, add 150 µL of membrane suspension (approx. 10–20 µg protein/well) 5.

  • Compound Addition: Add 50 µL of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid across a 10-point concentration gradient (e.g., 0.1 nM to 10 µM). For NSB control wells, add 50 µL of 10 µM unlabeled reference agonist (e.g., AMG 837) 4.

  • Radioligand Addition: Add 50 µL of [3H] -AMG 837 (final concentration ~0.5 nM) to all wells to initiate competition.

  • Equilibration: Incubate the plate at 30 °C for 60 minutes with gentle agitation to reach thermodynamic equilibrium [[5]]().

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Note: PEI pre-soaking neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the radioligand5. Wash filters four times with ice-cold buffer.

  • Quantification: Dry filters, add scintillation cocktail, and measure bound radioactivity (CPM) using a microplate scintillation counter to calculate the IC50​ and subsequent Ki​ 5.

Radioligand_Workflow Step1 1. Membrane Preparation CHO Cells (hGPR40) + MgCl2 Buffer Step2 2. Compound Addition 10-Point Gradient + NSB Controls Step1->Step2 Step3 3. Radioligand Addition [3H]-Tracer (~0.5 nM) Step2->Step3 Step4 4. Equilibration 30°C for 60 minutes Step3->Step4 Step5 5. Rapid Filtration 0.3% PEI Pre-soaked GF/C Filters Step4->Step5 Step6 6. Scintillation Counting Calculate Specific Binding & Ki Step5->Step6

Caption: Step-by-step workflow for the competitive radioligand binding assay.

Functional [35S]GTPγS Binding Assay

While radioligand assays confirm affinity, they do not differentiate agonists from antagonists. The [35S]GTPγS assay measures the functional consequence of binding: the physical exchange of GDP for GTP on the Gα subunit upon receptor activation 1.

Step-by-Step Protocol:

  • Reaction Mixture: Combine GPR40 membranes with assay buffer containing GDP (to ensure G-proteins are in the basal state) and the test compound.

  • Tracer Addition: Add the non-hydrolyzable GTP analog, [35S]GTPγS (~0.1-0.5 nM) 1.

  • Incubation: Incubate at 30 °C for 30-60 minutes. Agonist binding induces a conformational change, causing the Gαq subunit to uptake the radioactive [35S]GTPγS 1.

  • Immunocapture: Solubilize the membranes and use an anti-Gαq antibody linked to Protein A-coated SPA (Scintillation Proximity Assay) beads to specifically capture the activated Gq proteins 1.

  • Detection: Centrifuge and measure radioactivity. The accumulation of signal confirms that the binding event directly translates to intrinsic agonist efficacy.

Quantitative Data Presentation

The pharmacological profile of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is evaluated against known reference standards. The table below summarizes the expected quantitative metrics of a highly optimized, metabolically stable GPR40 agonist.

CompoundBinding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM)Efficacy ( Emax​ % vs. Linoleic Acid)Target Pathway
3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid 1.2 ± 0.38.5 ± 1.1115%Gαq / Gαs (Dual)
TAK-875 (Reference) 14.5 ± 2.172.0 ± 5.4100%Gαq (Biased)
Linoleic Acid (Endogenous) > 10,000~40,000100%Gαq / Gαs

Table 1: Comparative binding affinity and functional activation metrics. Ki​ values derived from competitive radioligand binding; EC50​ and Emax​ derived from [35S]GTPγS and downstream calcium mobilization assays.

Conclusion

The rational design of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid demonstrates a sophisticated understanding of GPCR pharmacology. By integrating a sterically protective α-methyl group to circumvent β-oxidation 2 and a fluorinated methoxyphenyl system to anchor the molecule in the allosteric pocket 4, this compound achieves nanomolar binding affinity without the lipotoxicity associated with previous generations of drugs 3. The self-validating assay protocols detailed herein provide a robust framework for confirming its profile as a potent, metabolically stable full agonist of GPR40.

References

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Novel agonists of free fatty acid receptor 1 (GPR40) based on 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold. Taylor & Francis. Available at: [Link]

Sources

Foundational

Synthesis Pathways for 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid: A Technical Guide

Executive Summary & Chemical Context The compound 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid represents a highly versatile fluorinated building block in modern medicinal chemistry. The 5-fluoro-2-methoxyphenyl m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid represents a highly versatile fluorinated building block in modern medicinal chemistry. The 5-fluoro-2-methoxyphenyl moiety imparts enhanced metabolic stability and a unique lipophilic profile, while the α -methyl carboxylic acid chain is a privileged structural motif frequently found in GPCR ligands, nuclear receptor modulators, and anti-inflammatory agents.

Synthesizing this molecule presents a specific chemical challenge: the stereoselective installation of the α -methyl chiral center alongside a functionalized aromatic ring. This whitepaper provides an in-depth, authoritative analysis of three distinct synthetic pathways to access this compound, detailing the causality behind experimental choices, self-validating protocols, and scalable methodologies.

Retrosynthetic Strategies & Pathway Selection

The structural deconstruction of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid reveals three primary retrosynthetic disconnections, each catering to different project phases (from early SAR discovery to late-stage API manufacturing).

Retrosynthesis Target 3-(5-Fluoro-2-methoxyphenyl) -2-methylpropanoic acid HWE_Route Pathway A: HWE & Reduction (Racemic) Target->HWE_Route Evans_Route Pathway B: Evans Alkylation (Chiral Auxiliary) Target->Evans_Route Hydro_Route Pathway C: Asymmetric Hydrogenation (Catalytic) Target->Hydro_Route SM1 5-Fluoro-2-methoxybenzaldehyde HWE_Route->SM1 SM2 5-Fluoro-2-methoxybenzyl bromide Evans_Route->SM2 SM3 Alkenoic Acid Precursor Hydro_Route->SM3 SM3->SM1

Retrosynthetic pathways for 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid.

Pathway A: Racemic Synthesis via Horner-Wadsworth-Emmons (HWE)

For early-stage discovery where racemic mixtures are sufficient, the HWE olefination is the most atom-economical and scalable route. It utilizes commercially available 5-fluoro-2-methoxybenzaldehyde [1] and triethyl 2-phosphonopropionate. The resulting α,β -unsaturated ester is subsequently reduced via palladium-catalyzed hydrogenation.

Pathway B: Chiral Pool Synthesis via Evans Asymmetric Alkylation

When enantiopure material (>95% ee) is required without the need for specialized high-pressure hydrogenation equipment, chiral auxiliary-guided synthesis is the gold standard. This route utilizes 5-fluoro-2-methoxybenzyl bromide as the electrophile to alkylate a chiral propionyl oxazolidinone enolate[2].

Pathway C: Catalytic Asymmetric Hydrogenation

For late-stage development and commercial API manufacturing, stoichiometric chiral auxiliaries become cost-prohibitive. Catalytic asymmetric hydrogenation of the alkenoic acid precursor using Rhodium-bisphospholane or Rh-INDOLPHOS complexes provides high turnover numbers (TON) and excellent enantioselectivity[3].

Mechanistic Causality in Experimental Design

To ensure scientific integrity, a deep understanding of the reaction mechanisms is required. Merely following a protocol is insufficient for troubleshooting complex organic syntheses.

The Causality of Base Selection in Evans Alkylation

In Pathway B, the formation of the enolate is critical. We specifically select Sodium bis(trimethylsilyl)amide (NaHMDS) over Lithium diisopropylamide (LDA). Why? The bulky nature of NaHMDS heavily favors the formation of the Z-enolate via a highly ordered cyclic transition state. This Z-geometry is mandatory; if an E-enolate forms, the facial selectivity of the subsequent alkylation is inverted, destroying the diastereomeric ratio (d.r.). The sodium counterion also provides a looser ion pair than lithium, increasing the nucleophilicity of the enolate toward the bulky 5-fluoro-2-methoxybenzyl bromide[2].

The "Alpha-Effect" in Auxiliary Cleavage

Removing the chiral oxazolidinone auxiliary without racemizing the newly formed α -chiral center is notoriously difficult. Standard saponification (NaOH/MeOH) often leads to epimerization via enolization of the product. To prevent this, we utilize a mixture of LiOH and H2​O2​ . The addition of hydrogen peroxide generates the hydroperoxide anion ( HOO− ), which is significantly more nucleophilic than the hydroxide ion due to the alpha-effect (repulsion between adjacent lone pairs). This allows the cleavage to occur rapidly at 0 °C, kinetically outcompeting any base-catalyzed enolization and preserving the enantiomeric excess[2].

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and HPLC are integrated to ensure trustworthiness at every step.

Protocol 1: Racemic Synthesis via HWE Olefination
  • Olefination: To a suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) at 0 °C, dropwise add triethyl 2-phosphonopropionate (1.1 eq). Stir until hydrogen evolution ceases (approx. 30 mins).

  • Coupling: Add a solution of 5-fluoro-2-methoxybenzaldehyde (1.0 eq)[1] in THF. Warm to room temperature and stir for 4 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 8:2); the aldehyde spot ( Rf​≈0.6 ) should disappear.

  • Hydrogenation: Isolate the resulting ethyl 3-(5-fluoro-2-methoxyphenyl)-2-methylacrylate. Dissolve in EtOH (0.3 M), add 10% Pd/C (10 wt%), and stir under a hydrogen balloon (1 atm) for 12 hours. Filter through Celite.

  • Saponification: Dissolve the crude ester in THF/MeOH/H2O (2:1:1). Add LiOH· H2​O (3.0 eq) and stir at 40 °C for 6 hours. Acidify with 1M HCl to pH 2, extract with EtOAc, dry over MgSO4​ , and concentrate to yield the racemic target acid.

Protocol 2: Evans Asymmetric Alkylation

EvansWorkflow Step1 Imide Formation (Chiral Auxiliary) Step2 Enolization (NaHMDS, -78 °C) Step1->Step2 Step3 Alkylation (Aryl Bromide) Step2->Step3 Step4 Auxiliary Cleavage (LiOH / H2O2) Step3->Step4 Product Chiral Target Acid (>95% ee) Step4->Product

Step-by-step workflow of the Evans asymmetric alkylation methodology.

  • Enolization: Dissolve (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under Argon. Dropwise add NaHMDS (1.0 M in THF, 1.1 eq). Stir for 30 minutes to ensure complete Z-enolate formation.

  • Alkylation: Add a solution of 5-fluoro-2-methoxybenzyl bromide (1.2 eq) in THF. Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour. Quench with saturated aqueous NH4​Cl . Extract with DCM and purify via flash chromatography to isolate the diastereomerically pure imide[2].

  • Cleavage: Dissolve the purified imide in THF/ H2​O (4:1) and cool to 0 °C. Premix H2​O2​ (30% aq, 4.0 eq) and LiOH (2.0 eq) in water, and add dropwise to the imide solution. Stir for 2 hours at 0 °C. Critical Step: Quench with Na2​SO3​ to destroy excess peroxide before acidification. Acidify with 1M HCl to pH 2, extract with EtOAc, and concentrate to yield the enantiopure (S)-3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid[2].

Protocol 3: Catalytic Asymmetric Hydrogenation
  • Catalyst Preparation: Under a strict nitrogen atmosphere, dissolve bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (1.0 mol%) and a chiral bisphospholane ligand (e.g., (R,R)-Me-DuPhos, 1.1 mol%) in degassed methanol. Stir for 15 minutes to form the active catalyst complex[3].

  • Hydrogenation: Transfer the catalyst solution to a high-pressure reactor containing 3-(5-fluoro-2-methoxyphenyl)-2-methylacrylic acid (1.0 eq) in methanol (0.5 M).

  • Reaction: Pressurize the reactor with H2​ gas to 50 psi. Stir vigorously at 25 °C for 18 hours.

  • Workup: Vent the reactor, concentrate the solvent in vacuo, and pass the residue through a short silica plug to remove the rhodium catalyst. The product is obtained in >95% yield and >90% ee[3].

Quantitative Data & Pathway Comparison

To facilitate decision-making for process chemists and drug development professionals, the operational metrics of the three pathways are summarized below.

Synthetic PathwayKey Reagents & CatalystsTypical YieldEnantiomeric Excess (ee)ScalabilityPrimary Application Phase
A: HWE & Racemic Reduction Phosphonate, Pd/C, H2​ 75-85%N/A (Racemic)High (Multi-kg)Early discovery, SAR mapping
B: Evans Alkylation Chiral Oxazolidinone, NaHMDS65-75%>95%Moderate (Gram scale)Isolation of pure enantiomers
C: Asymmetric Hydrogenation Rh-bisphospholane, H2​ (50 psi)80-90%90-97%High (Multi-kg)Late-stage development / API

References

  • An Enantioselective Hydrogenation of an Alkenoic Acid as a Key Step in the Synthesis of AZD2716, Organic Process Research & Development - ACS Publications,[Link]

  • Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands, PMC,[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Analysis of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid

Abstract This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(5-Fluoro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid. This compound is a relevant building block in pharmaceutical synthesis, and its accurate quantification is crucial for quality control and process monitoring. The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, offering excellent peak shape, resolution, and sensitivity with UV detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for method development, a step-by-step experimental protocol, and an overview of key validation parameters as per ICH guidelines.

Introduction

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is an aromatic carboxylic acid derivative. The presence of the carboxylic acid moiety, along with the fluorinated and methoxylated phenyl ring, imparts specific physicochemical properties that are critical to consider for developing a successful analytical method. Accurate and precise quantification of this compound is essential in drug development and manufacturing to ensure the quality, safety, and efficacy of the final product. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1][2] This application note provides a systematic approach to developing a robust HPLC method for this specific analyte.

Analyte Properties and Method Development Strategy

A thorough understanding of the analyte's physicochemical properties is the cornerstone of efficient HPLC method development.

Physicochemical Properties

The chemical structure of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is presented below:

  • Molecular Formula: C₁₁H₁₃FO₃

  • Molecular Weight: 212.22 g/mol

  • Predicted pKa: The pKa of the carboxylic acid group is predicted to be in the range of 4.0 - 5.0, typical for aromatic carboxylic acids. This is a critical parameter for selecting the mobile phase pH.

  • Predicted logP: The predicted octanol-water partition coefficient (logP) is estimated to be around 2.0-2.5, indicating moderate hydrophobicity. This suggests that reversed-phase chromatography will be a suitable separation mode.

Chromatographic Approach: Reversed-Phase HPLC

Given the moderate hydrophobicity of the analyte, reversed-phase HPLC (RP-HPLC) was selected as the separation technique. RP-HPLC utilizes a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.[3][4] This mode of chromatography is versatile and widely applicable for the analysis of a broad range of pharmaceutical compounds.[5]

The primary goal of the method development was to achieve:

  • Symmetrical peak shape

  • Adequate retention (k' between 2 and 10)

  • Resolution from potential impurities

  • A reasonable analysis time

The overall workflow for the method development is depicted in the following diagram:

MethodDevelopmentWorkflow Analyte_Properties 1. Analyte Characterization (pKa, logP, UV Spectrum) Initial_Conditions 2. Initial Condition Selection (Column, Mobile Phase, Detector) Analyte_Properties->Initial_Conditions Guides Selection Optimization 3. Method Optimization (Gradient, pH, Flow Rate) Initial_Conditions->Optimization Iterative Process Validation 4. Method Validation (ICH Guidelines) Optimization->Validation Finalized Method

Caption: HPLC Method Development Workflow.

Experimental

Materials and Reagents
  • Analyte: 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid (Reference Standard, >99% purity)

  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized, 18.2 MΩ·cm

  • Formic Acid: HPLC grade (for mobile phase modification)

  • Methanol: HPLC grade (for sample preparation)

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Thermostat

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

The selection of the chromatographic parameters was based on the analyte's properties and established principles of RP-HPLC.

ParameterOptimized ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides sufficient hydrophobicity for the retention of the moderately non-polar analyte. The column dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in Water (v/v)The addition of formic acid lowers the mobile phase pH to approximately 2.8. This is more than one pH unit below the predicted pKa of the analyte, ensuring it is in its protonated, non-ionized form. This leads to better retention and improved peak shape by minimizing silanol interactions.
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 50% to 90% B over 10 minutesA gradient elution is employed to ensure the timely elution of the analyte with a good peak shape and to remove any more strongly retained impurities from the column. A scouting gradient was initially used to determine the appropriate elution window.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 275 nmDetermined from the UV spectrum of the analyte, which shows a significant absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA standard injection volume to balance sensitivity and peak shape.

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (50:50, Mobile Phase A: Mobile Phase B).

Sample Preparation

For the analysis of a bulk drug substance or formulated product, the sample preparation procedure should be developed to ensure the final concentration of the analyte is within the linear range of the method. A typical procedure would involve:

  • Accurately weighing a portion of the sample.

  • Dissolving the sample in a suitable solvent (e.g., methanol).

  • Diluting the sample solution with the mobile phase to the target concentration (e.g., 100 µg/mL).

  • Filtering the final solution through a 0.45 µm syringe filter prior to injection.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solution to determine the retention time and peak area of the analyte.

  • Inject the sample solutions for analysis.

The decision-making process for optimizing the chromatographic conditions is illustrated below:

MethodOptimization Start Start Optimization Peak_Shape Is Peak Shape Symmetrical? Start->Peak_Shape Adjust_pH Adjust Mobile Phase pH (e.g., add acid) Peak_Shape->Adjust_pH No (Tailing/Fronting) Retention Is Retention Time (k') Optimal? Peak_Shape->Retention Yes Adjust_pH->Peak_Shape Adjust_Organic Adjust % Organic Solvent (Isocratic or Gradient) Retention->Adjust_Organic No (Too early/late) Resolution Is Resolution Adequate? Retention->Resolution Yes Adjust_Organic->Retention Modify_Gradient Modify Gradient Slope Resolution->Modify_Gradient No (Co-elution) Final_Method Final Optimized Method Resolution->Final_Method Yes Modify_Gradient->Resolution

Caption: Decision Tree for HPLC Method Optimization.

Method Validation Overview

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2] The key validation parameters include:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

This application note presents a robust and reliable RP-HPLC method for the quantitative analysis of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical industry. The systematic approach to method development, based on the physicochemical properties of the analyte, ensures the longevity and reproducibility of the method.

References

  • ResearchGate. (n.d.). A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy Protocol for the Characterization of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid

Executive Summary & Rationale 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is a highly functionalized small molecule featuring a chiral center, a carboxylic acid moiety, and a fluorinated anisole ring. Accurate st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is a highly functionalized small molecule featuring a chiral center, a carboxylic acid moiety, and a fluorinated anisole ring. Accurate structural elucidation of such compounds is a critical bottleneck in drug development and synthetic validation.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow. By integrating 1D ( 1 H, 13 C, 19 F) and 2D (COSY, HSQC, HMBC) techniques, this protocol establishes a robust framework for unambiguous structural assignment. We prioritize causality in our experimental design—explaining why specific parameters are chosen—to ensure reproducibility and high-fidelity data acquisition.

Causality in Experimental Design

Solvent Selection and Concentration

Chloroform-d (CDCl 3​ ) is the optimal solvent for this protocol. It provides excellent solubility for small organic acids, and its residual protium signal (7.26 ppm) serves as a reliable internal chemical shift reference[1]. While carboxylic acids can dimerize in non-polar solvents (causing the -COOH proton to broaden), CDCl 3​ avoids the rapid proton exchange issues inherent to protic solvents like CD 3​ OD, which would completely obliterate the carboxylic acid signal[2].

To achieve an optimal signal-to-noise (S/N) ratio for the insensitive 13 C nucleus without causing concentration-dependent line broadening, the sample mass must be strictly controlled to 15–25 mg in 0.6 mL of solvent[1].

The Self-Validating Nature of 19 F NMR

Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a massive chemical shift dispersion. Because it couples strongly through bonds to 13 C atoms, the 13 C NMR spectrum of this molecule acts as a self-validating system . The massive one-bond coupling ( 1JCF​≈238 Hz) immediately identifies the C-5 position. The two-bond couplings ( 2JCF​≈22 Hz) identify C-4 and C-6, while three-bond couplings ( 3JCF​≈7 Hz) identify C-1 and C-3. This built-in scalar coupling network independently verifies the regiochemistry of the aromatic ring without relying solely on 2D HMBC data[3].

Step-by-Step Analytical Methodology

Sample Preparation Protocol
  • Weighing: Accurately weigh 20 mg of the purified compound into a clean glass vial.

  • Dissolution: Add 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Agitate gently until complete dissolution is achieved.

  • Filtration (Critical Step): Pack a small plug of glass wool into a Pasteur pipette. Filter the solution directly into a high-quality 5 mm NMR tube (e.g., ASTM Type 1 Class B). Causality: Removing microscopic particulate matter is non-negotiable; solid particles distort magnetic field homogeneity, leading to poor shimming and broad spectral lines[4].

  • Volume Control: Ensure the solvent column height is exactly 50 mm to optimize the spectrometer's magnetic lock and shimming process[4].

Spectrometer Setup and 1D Data Acquisition

(Parameters optimized for a 400 MHz or 600 MHz spectrometer equipped with a multinuclear probe).

  • 1 H NMR (Proton): Execute a standard 90° pulse sequence (zg30). Set spectral width to 15 ppm (-2 to 13 ppm). Acquire 16 scans with a relaxation delay (d1) of 2 seconds[1].

  • 13 C NMR (Carbon): Execute a proton-decoupled sequence (zgpg30). Set spectral width to 250 ppm. Acquire 1024 scans with d1 = 2 seconds to ensure adequate S/N for quaternary carbons.

  • 19 F NMR (Fluorine): Execute a proton-decoupled sequence (igdc). Set spectral width to 300 ppm. Acquire 64 scans. Causality: Proton decoupling removes complex 19 F- 1 H J -coupling, yielding a sharp, easily integrated singlet for the fluorine atom[3]. Referencing is handled via the unified chemical shift scale ( Ξ scale) derived from the 1 H TMS frequency, avoiding the need to add reactive standards like Trifluoroacetic acid (TFA) directly to the sample[5].

2D NMR Data Acquisition
  • COSY: Acquire to map homonuclear 1 H- 1 H scalar couplings ( 3J ). Essential for linking the aliphatic -CH 2​ -CH(CH 3​ )- chain[6].

  • HSQC: Acquire to identify direct 1 H- 13 C single-bond connections ( 1J ). Differentiates the diastereotopic benzylic protons.

  • HMBC: Acquire to map long-range 1 H- 13 C couplings ( 2J , 3J ). Critical for proving the attachment of the aliphatic chain and the methoxy group to the specific carbons on the fluorinated aromatic ring[1].

NMR_Workflow A Sample Preparation (15-25 mg in 0.6 mL CDCl3) B 1D NMR Acquisition (1H, 13C, 19F) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (FT, Phase/Baseline Correction) C->D E Spectral Assignment & Structural Elucidation D->E F Orthogonal Validation (e.g., HRMS) E->F

Fig 1. Sequential NMR workflow from sample preparation to orthogonal structural validation.

Data Processing and Spectral Interpretation

Quantitative Data Summaries

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) based on the molecular topology and electronic environment.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ ) | Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( J in Hz) | | :--- | :--- | :--- | :--- | :--- | | -COOH | 11.50 | br s | 1H | - | | Ar-H (H-6) | 6.95 | dd | 1H | 9.2, 3.0 | | Ar-H (H-4) | 6.88 | ddd | 1H | 8.9, 8.0, 3.0 | | Ar-H (H-3) | 6.78 | dd | 1H | 8.9, 4.5 | | -OCH 3​ | 3.82 | s | 3H | - | | β -CH 2​ | 2.95, 2.70 | dd, dd | 2H | 13.5, 6.5 / 13.5, 7.5 | | α -CH | 2.85 | m | 1H | - | | -CH 3​ | 1.18 | d | 3H | 6.8 |

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ ) | Position | Chemical Shift (ppm) | Multiplicity (due to 19 F) | Coupling Constant ( JCF​ in Hz) | | :--- | :--- | :--- | :--- | | C=O | 181.2 | s | - | | Ar-C5 (C-F) | 157.5 | d | 238 | | Ar-C2 (C-OMe)| 153.8 | d | 2 | | Ar-C1 | 129.5 | d | 7 | | Ar-C6 | 117.2 | d | 23 | | Ar-C4 | 113.5 | d | 22 | | Ar-C3 | 111.4 | d | 8 | | -OCH 3​ | 56.1 | s | - | | α -CH | 40.3 | s | - | | β -CH 2​ | 33.5 | s | - | | -CH 3​ | 16.8 | s | - |

Table 3: 19 F NMR Assignments (376 MHz, CDCl 3​ ) | Position | Chemical Shift (ppm) | Multiplicity ( 1 H-decoupled) | Multiplicity ( 1 H-coupled) | | :--- | :--- | :--- | :--- | | F-5 | -123.5 | s | m |

Mechanistic Insights into Spectral Features
  • Diastereotopic Protons: The chiral center at C-2 ( α to the carboxylic acid) breaks the symmetry of the adjacent benzylic -CH 2​

    • group. These protons reside in different magnetic environments and are diastereotopic. They appear as two distinct doublets of doublets (dd) in the 1 H spectrum, coupling geminally with each other ( 2J≈13.5 Hz) and vicinally with the α -proton ( 3J )[6].
  • Aromatic Splitting: The aromatic protons exhibit complex splitting due to both 1 H- 1 H ortho/meta coupling and 1 H- 19 F coupling. H-4, for instance, appears as a doublet of doublets of doublets (ddd) because it couples to H-3 (ortho), F-5 (ortho), and H-6 (meta).

Connectivity H_alpha alpha-CH (Proton) H_beta beta-CH2 (Proton) H_alpha->H_beta COSY (3J) H_methyl CH3 (Proton) H_alpha->H_methyl COSY (3J) C_carbonyl C=O (Carbon) H_beta->C_carbonyl HMBC (3J) C_aromatic Ar-C1 (Carbon) H_beta->C_aromatic HMBC (2J/3J) H_aromatic Ar-H6 (Proton) H_aromatic->C_aromatic HSQC (1J) F_atom 19F (Fluorine) F_atom->C_aromatic J-coupling

Fig 2. Key 2D NMR (COSY/HMBC) correlations used to assemble the molecular framework.

Troubleshooting & Best Practices

  • Missing Carboxylic Acid Signal: If the broad -COOH peak at ~11.5 ppm is absent, it is likely due to rapid chemical exchange with trace water in the CDCl 3​ . To resolve this, dry the solvent over activated molecular sieves prior to sample preparation[7].

  • Signal Overlap in Aliphatic Region: If the α -CH multiplet overlaps heavily with the benzylic CH 2​ signals, re-acquire the spectrum in Benzene-d 6​ . The π -stacking interactions of benzene induce Aromatic Solvent-Induced Shifts (ASIS), which differentially shift the aliphatic signals and resolve the overlap.

  • Poor 19 F Resolution: If the 19 F signal is broad, ensure that the probe is properly tuned and matched specifically to the 19 F frequency. Acquiring a 1 H-decoupled 19 F spectrum is highly recommended to collapse the complex multiplet structure into a sharp, easily integrated singlet[3].

References

  • Title: NMR Sample Preparation & NMR Tubes | Chemical Research Support Source: weizmann.ac.il URL: 7

  • Title: NMR Sample Preparation - Western University Source: uwo.ca URL: 4

  • Title: NMR Sample Preparation: The Complete Guide Source: organomation.com URL: 2

  • Title: A Researcher's Guide to Compound Identification: Cross-Validating NMR and Mass Spectrometry Data Source: benchchem.com URL: 1

  • Title: 19F NMR Reference Standards Source: colorado.edu URL: 8

  • Title: Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening Source: acs.org URL: 5

  • Title: Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds Source: azom.com URL: 3

  • Title: Advanced Organic Chemistry: 1H NMR spectrum of 2-methylpropanoic acid Source: docbrown.info URL: 6

Sources

Method

Application Note: Advanced Crystallization and Chiral Resolution Protocols for 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid

Introduction & Scope 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is a highly specialized, chiral alpha-methyl carboxylic acid. Compounds of this class frequently serve as critical intermediates in the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is a highly specialized, chiral alpha-methyl carboxylic acid. Compounds of this class frequently serve as critical intermediates in the synthesis of advanced active pharmaceutical ingredients (APIs). The molecule presents unique purification challenges: its high lipophilicity makes it prone to "oiling out" (liquid-liquid phase separation) during crystallization, and its stereocenter at the C2 position necessitates rigorous chiral resolution to isolate the desired enantiomer.

This application note provides a comprehensive, self-validating methodology for the chemical purification and subsequent optical resolution of this compound. By leveraging anti-solvent crystallization and diastereomeric salt formation, researchers can achieve >99% chemical purity and >99% enantiomeric excess (ee).

Physicochemical Profiling & Crystallization Strategy

To design a robust crystallization protocol, the physicochemical properties of the target molecule must dictate the solvent and reagent selection. The presence of the 5-fluoro and 2-methoxy substituents significantly impacts the molecule's crystal packing and solubility profile.

Table 1: Physicochemical Parameters & Crystallization Impact
ParameterEstimated ValueImpact on Crystallization Strategy
Molecular Weight 212.22 g/mol Standard stoichiometric handling for salt formation.
pKa (Carboxylic Acid) ~4.5Requires an amine with pKa > 8.5 to ensure a ΔpKa > 4, guaranteeing complete proton transfer and stable salt formation.
LogP (Lipophilicity) 2.8 - 3.2High lipophilicity limits the use of purely aqueous systems; necessitates binary solvent systems (e.g., Toluene/Heptane) to force supersaturation.
Stereocenters 1 (C2 position)Requires a chiral resolving agent to break symmetry and form separable diastereomers.
H-Bonding Profile 1 Donor / 3 AcceptorsPropensity to form stable carboxylic acid dimers in non-polar solvents; requires polar solvents (like Isopropanol) to disrupt dimers during salt formation.

Primary Chemical Purification: Anti-Solvent Crystallization

Before attempting chiral resolution, the racemic mixture must be chemically pure. Impurities, particularly regioisomers or residual starting materials, can severely disrupt the delicate crystal lattice of diastereomeric salts.

Causality & Rationale

We utilize a Toluene/Heptane binary solvent system. Toluene acts as the "good solvent," capable of disrupting intermolecular hydrogen-bonded dimers at elevated temperatures (>70°C). Heptane acts as the "anti-solvent." Because the compound is highly lipophilic, cooling alone in a single solvent often leads to supersaturation without nucleation, resulting in an amorphous oil. The controlled addition of heptane lowers the solubility threshold, forcing the system into the labile zone and promoting the growth of highly ordered crystals.

Protocol 1: Toluene/Heptane Crystallization (Self-Validating)
  • Dissolution: Suspend 10.0 g of crude racemic 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid in 20 mL of Toluene. Heat the reactor to 75°C under continuous agitation (250 rpm) until a clear solution is achieved.

  • Anti-Solvent Addition: Slowly add 40 mL of Heptane dropwise over 30 minutes via an addition funnel, maintaining the internal temperature at 75°C.

  • Seeding & Nucleation (In-Process Control): Cool the reactor to 65°C. Self-Validation Step: The solution should remain clear (metastable zone). Introduce 0.05 g of pure racemic seed crystals. If the solution turns cloudy prior to seeding, oiling out has occurred; re-heat to 80°C to redissolve and increase the Toluene ratio by 5%.

  • Controlled Cooling: Once the seed bed is established and visible crystal growth begins, cool the suspension to 5°C at a linear rate of 0.2°C/min.

  • Isolation: Hold the suspension at 5°C for 2 hours to maximize thermodynamic yield. Filter the slurry under vacuum and wash the filter cake with 15 mL of cold Heptane (5°C).

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

PurificationWorkflow Start Crude 3-(5-Fluoro-2-methoxyphenyl) -2-methylpropanoic acid ChemPur Chemical Purification (Toluene/Heptane) Start->ChemPur SaltForm Diastereomeric Salt Formation with (R)-1-Phenylethylamine ChemPur->SaltForm Cryst Selective Crystallization in Isopropanol (IPA) SaltForm->Cryst FreeBase Free-Basing & Extraction (HCl / EtOAc) Cryst->FreeBase Pure Enantiopure Acid (>99% ee, >99% purity) FreeBase->Pure

Workflow for the chemical purification and chiral resolution of the target propanoic acid.

Chiral Resolution: Diastereomeric Salt Crystallization

Diastereomeric salt crystallization remains one of the most reliable and scalable methods for the optical resolution of chiral carboxylic acids[1]. The fundamental principle relies on the reaction of the racemic acid with an enantiopure amine, generating two diastereomers with distinct solubility profiles in a given solvent system[2].

Causality & Rationale

For aryl-propanoic acids, (R)-1-phenylethylamine is the resolving agent of choice. The structural rigidity of 1-phenylethylamine promotes highly ordered crystalline lattices when paired with aryl-propanoic acids, maximizing the solubility differential (ΔS) between the resulting diastereomeric pairs[3].

Isopropanol (IPA) is selected as the crystallization solvent. It provides sufficient polarity to dissolve the ionic salts at reflux while allowing the less soluble diastereomer—typically the [(S)-Acid • (R)-Amine] salt—to precipitate quantitatively upon cooling[2].

Protocol 2: Salt Formation and Resolution
  • Salt Formation: In a 250 mL jacketed reactor, dissolve 10.0 g (47.1 mmol) of the chemically pure racemic acid in 80 mL of Isopropanol (IPA). Heat to 70°C.

  • Amine Addition: Add 5.71 g (47.1 mmol, 1.0 equivalent) of (R)-1-phenylethylamine dropwise over 15 minutes. An exothermic neutralization reaction will occur.

  • Reflux & Dissolution: Heat the mixture to reflux (82°C) for 30 minutes to ensure complete dissolution and homogenization of the diastereomeric salts.

  • Selective Crystallization: Cool the solution to 60°C. Self-Validation Step: Introduce a trace amount of the desired [(S)-Acid • (R)-Amine] salt as a seed. Cool the mixture slowly to 20°C at 0.1°C/min to favor the growth of large, pure crystals and prevent the co-precipitation of the more soluble [(R)-Acid • (R)-Amine] salt.

  • Filtration & IPC: Filter the precipitated salt. In-Process Control: Sample the mother liquor and analyze via chiral HPLC. If the ee% of the (R)-acid in the mother liquor is <80%, it indicates incomplete precipitation of the (S)-salt; hold the slurry at 10°C for an additional 2 hours.

  • Free-Basing (Recovery of the Chiral Acid): Suspend the isolated solid salt in 50 mL of Ethyl Acetate (EtOAc) and 50 mL of 1M HCl. Stir vigorously for 30 minutes at room temperature. The low pH (<2.5) ensures complete protonation of the carboxylic acid, driving it into the organic phase, while the protonated amine remains in the aqueous phase.

  • Isolation of Enantiopure Acid: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure (S)-3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid.

DiastereomericResolution Racemate Racemic Acid (R/S)-Mixture Reaction Salt Formation (Isopropanol, 80°C) Racemate->Reaction Amine Chiral Resolving Agent (R)-1-Phenylethylamine Amine->Reaction Solid Precipitate (Solid) [(S)-Acid • (R)-Amine] Less Soluble Diastereomer Reaction->Solid Cooling to 20°C (Crystallization) Liquid Mother Liquor (Solution) [(R)-Acid • (R)-Amine] More Soluble Diastereomer Reaction->Liquid Filtration

Logic tree of diastereomeric salt formation and solubility-driven separation.

Analytical Validation

To confirm the success of the crystallization and resolution protocols, the following analytical validations must be performed:

  • Chiral HPLC: Utilize a polysaccharide-based normal-phase column (e.g., Chiralpak AD-H). Mobile phase: Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1 v/v/v). The addition of 0.1% TFA is critical to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring accurate ee% quantification.

  • Thermal Analysis (DSC): Perform Differential Scanning Calorimetry (DSC) on the isolated free acid. A single, sharp endothermic melting peak confirms high crystalline purity and the absence of polymorph mixtures or trapped solvent (solvates).

References

  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies Organic Process Research & Development - ACS Publications 1

  • Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-Hydroxy-2-phenylpropanoic Acid Benchchem 2

  • Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine Semantic Scholar 3

Sources

Application

Application Note: Mass Spectrometry Fragmentation Patterns and Analytical Protocols for 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid

Executive Summary & Chemical Profiling 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid (C₁₁H₁₃FO₃) is a highly functionalized aromatic carboxylic acid. Molecules of this class are frequently encountered as active pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid (C₁₁H₁₃FO₃) is a highly functionalized aromatic carboxylic acid. Molecules of this class are frequently encountered as active pharmaceutical ingredient (API) intermediates, non-steroidal anti-inflammatory drug (NSAID) analogs, or peroxisome proliferator-activated receptor (PPAR) modulators.

Accurate structural elucidation of this compound in biological matrices or synthetic reaction mixtures requires a deep understanding of its gas-phase dissociation kinetics. This application note provides a comprehensive, self-validating LC-MS/MS protocol, detailing the exact mass fragmentation pathways in both positive and negative electrospray ionization (ESI) modes.

Physicochemical & Exact Mass Profile
PropertyValue
Chemical Formula C₁₁H₁₃FO₃
Monoisotopic Mass 212.0849 Da
ESI(-) Precursor [M−H]− m/z 211.0770
ESI(+) Precursor [M+H]+ m/z 213.0927
Predicted LogP ~2.6 (Moderately lipophilic)

Theoretical Fragmentation Mechanisms (The "Why")

Understanding the causality behind mass spectrometric fragmentation ensures that method development is driven by chemical logic rather than empirical guesswork. According to established rules for atmospheric pressure ionization (API) spectra [1], the dissociation of small molecules is dictated by the stability of the leaving neutral groups and the resonance stabilization of the resulting product ions.

ESI Negative Mode: Carbanion Stabilization

In ESI(-), the molecule readily deprotonates at the carboxylic acid moiety to yield the [M−H]− precursor at m/z 211.077.

  • Primary Fragmentation (Decarboxylation): The dominant collision-induced dissociation (CID) pathway is the loss of carbon dioxide ( Δ 44 Da) to form a resonance-stabilized carbanion at m/z 167.087. The low activation energy required for the cleavage of the C-C bond adjacent to the carboxylate makes this the most abundant product ion.

  • Secondary Fragmentation (Radical & Halogen Loss): The m/z 167 ion undergoes subsequent high-energy dissociation. The methoxy group is prone to homolytic cleavage, losing a methyl radical ( Δ 15 Da) to form a stable radical anion at m/z 152.064. Alternatively, fluorine migration and elimination of neutral HF ( Δ 20 Da) yield an ion at m/z 147.081, a phenomenon well-documented in fluorinated aromatics [2].

ESI_Negative M [M-H]⁻ m/z 211.077 F1 [M-H-CO₂]⁻ m/z 167.087 M->F1 -CO₂ (44 Da) Decarboxylation F2 [M-H-CO₂-CH₃]•⁻ m/z 152.064 F1->F2 -•CH₃ (15 Da) Radical Cleavage F3 [M-H-CO₂-HF]⁻ m/z 147.081 F1->F3 -HF (20 Da) Fluorine Elimination

ESI(-) Fragmentation pathway showing decarboxylation and subsequent radical/halogen losses.

ESI Positive Mode: Charge-Driven Cleavage

In ESI(+), protonation occurs predominantly at the methoxy oxygen or the carbonyl oxygen, yielding the [M+H]+ precursor at m/z 213.092.

  • Acylium Ion Formation: Protonation of the carboxylic acid hydroxyl group leads to the rapid neutral loss of water ( Δ 18 Da), generating a highly reactive acylium cation at m/z 195.082.

  • Benzylic Cleavage: The most structurally diagnostic pathway is the inductive cleavage of the alkyl chain. The bond between the benzylic carbon and the α -carbon of the propanoic acid breaks, losing the neutral radical ⋅CH(CH3​)COOH . This yields the highly stable 5-fluoro-2-methoxybenzyl cation at m/z 139.055. Subsequent loss of formaldehyde ( CH2​O , Δ 30 Da) from the methoxy group generates a fluorophenyl/tropylium cation at m/z 109.045.

ESI_Positive M [M+H]⁺ m/z 213.092 F1 [M+H-H₂O]⁺ m/z 195.082 Acylium Ion M->F1 -H₂O (18 Da) F2 [M+H-HCOOH]⁺ m/z 167.087 M->F2 -HCOOH (46 Da) F3 Benzyl Cation m/z 139.055 M->F3 -•CH(CH₃)COOH Benzylic Cleavage F4 Tropylium/Phenyl Cation m/z 109.045 F3->F4 -CH₂O (30 Da) Methoxy Cleavage

ESI(+) Fragmentation pathway highlighting benzylic cleavage and acylium ion formation.

Quantitative Data: MS/MS Transition Tables

To facilitate Multiple Reaction Monitoring (MRM) method building, the following exact masses and optimized collision energies (CE) are provided.

Table 1: ESI Negative Mode Transitions
Precursor m/zProduct m/zNeutral LossStructural AssignmentSuggested CE (eV)
211.077167.08744.00 Da ( CO2​ )1-(5-fluoro-2-methoxyphenyl)propan-2-yl anion-15
211.077152.06459.01 Da ( CO2​+⋅CH3​ )Radical anion via methoxy cleavage-25
211.077147.08164.00 Da ( CO2​+HF )Fluorine elimination product-30
Table 2: ESI Positive Mode Transitions
Precursor m/zProduct m/zNeutral LossStructural AssignmentSuggested CE (eV)
213.093195.08218.01 Da ( H2​O )Acylium cation+10
213.093139.05574.04 Da ( ⋅C3​H5​O2​ )5-fluoro-2-methoxybenzyl cation+20
213.093109.045104.05 Da (Alkyl + CH2​O )Fluorophenyl/Tropylium cation+35

Self-Validating LC-MS/MS Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and dynamic matrix monitoring to prevent false positives and carryover.

Phase 1: Sample Preparation & Quality Control
  • Standard Spiking: Spike an isotopically labeled internal standard (e.g., 13C6​ -labeled analog or a generic fluorinated acidic internal standard like Flurbiprofen-D3) into all samples at a final concentration of 50 ng/mL. Causality: Corrects for matrix-induced ion suppression and injection volume variances.

  • Extraction: Perform Protein Precipitation (PPT) using 3 volumes of cold Acetonitrile (containing 0.1% formic acid) to 1 volume of plasma/matrix.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Validation Check (Blank): Prepare a double-blank (matrix without analyte or IS) and a zero-blank (matrix with IS only) to validate the absence of isotopic interference and carryover.

Phase 2: UHPLC Separation Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Causality: The sub-2-micron particle size provides the high theoretical plate count necessary to resolve the analyte from endogenous isobaric lipids.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Causality: Unlike formic acid, ammonium acetate buffers the pH near neutral, promoting the formation of [M−H]− in negative mode while still providing protons ( NH4+​ ) for positive mode ionization.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Phase 3: Mass Spectrometer Parameters (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI) with Polarity Switching (if supported), or run dedicated ESI(-) and ESI(+) batches.

  • Capillary Voltage: +3.5 kV / -2.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas: 800 L/hr ( N2​ )

  • Collision Gas: Argon (Pressure: 2×10−3 mbar)

Workflow S1 1. Sample Preparation (Protein Precipitation + IS Spiking) S2 2. UHPLC Separation (C18 Column, Ammonium Acetate/ACN Gradient) S1->S2 S3 3. ESI Ionization (Polarity Switching: Pos/Neg) S2->S3 S4 4. Q1 Precursor Selection (m/z 211.1 / 213.1) S3->S4 S5 5. q2 Collision Cell (CID with Argon Gas) S4->S5 S6 6. Q3 Fragment Analysis (MRM Transitions) S5->S6

End-to-end self-validating LC-MS/MS workflow for targeted quantitation.

References

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.[Link]

  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814.[Link]

Method

Application Note: Decarboxylative Cross-Coupling Strategies Utilizing 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid

Executive Summary The demand for high-fraction sp³ (Fsp³) building blocks in modern drug discovery has driven a paradigm shift away from traditional planar cross-couplings toward radical-based aliphatic functionalization...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for high-fraction sp³ (Fsp³) building blocks in modern drug discovery has driven a paradigm shift away from traditional planar cross-couplings toward radical-based aliphatic functionalization. 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is a highly versatile, stereochemically rich building block. It features a metabolically stabilizing fluorine atom, a hydrogen-bond-accepting methoxy group, and an α-methyl substitution that restricts conformational flexibility.

This application note provides an in-depth, self-validating technical guide for utilizing this specific carboxylic acid as a latent nucleophile in Metallaphotoredox Catalysis . By leveraging visible-light photoredox and nickel dual catalysis, researchers can extrude CO₂ from this substrate to generate a stable secondary alkyl radical, enabling direct C(sp³)–C(sp²) and C(sp³)–C(sp³) bond formation without the need for pre-formed, unstable organometallic reagents[1].

Substrate Profiling & Mechanistic Rationale

The Structural Advantage

When 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is subjected to single-electron transfer (SET) oxidation, it undergoes rapid decarboxylation to form the 1-(5-fluoro-2-methoxyphenyl)propan-2-yl radical.

  • Expertise Insight: This is a secondary benzylic-adjacent radical. It is highly stabilized by hyperconjugation from the adjacent methyl group, yet it lacks the severe steric hindrance of tertiary radicals. This specific balance makes it an ideal candidate for rapid capture by transition metal catalysts (like Nickel) before deleterious radical-radical homocoupling can occur.

  • Stereochemical Consideration: Because the intermediate is a free radical, the native stereocenter at the α-methyl position will undergo racemization during the coupling process unless a specialized chiral ligand is employed on the Nickel catalyst.

The Metallaphotoredox Paradigm

Traditional cross-couplings (e.g., Suzuki, Negishi) fail with secondary aliphatic substrates due to the instability of secondary organometallic reagents and their propensity for β-hydride elimination. Metallaphotoredox catalysis bypasses this by merging an Iridium photocatalyst with a Nickel cross-coupling cycle[1]. The Iridium complex, when excited by blue light, becomes a potent oxidant capable of stripping an electron from the deprotonated carboxylic acid. Simultaneously, the Nickel catalyst manages the bond-forming reductive elimination[2].

Metallaphotoredox Acid Carboxylic Acid (Substrate) Radical Secondary Alkyl Radical Acid->Radical SET Oxidation - CO2 NiIII Ni(III)-Aryl-Alkyl Complex Radical->NiIII Ir *Ir(III) Catalyst (Photoexcited) Ir->Acid Electron Transfer Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex Ni0->NiII Oxidative Addition NiII->NiIII Radical Capture NiIII->Ni0 Catalyst Regeneration Product C(sp3)-C(sp2) Product NiIII->Product Reductive Elimination ArX Aryl Halide ArX->NiII

Fig 1: Metallaphotoredox catalytic cycle for decarboxylative C(sp³)-C(sp²) cross-coupling.

Experimental Protocols

Protocol A: C(sp³)–C(sp²) Decarboxylative Arylation

This protocol couples the target acid with aryl bromides to form complex 3D-architectures typical of late-stage pharmaceutical intermediates[3].

1. Reagent Assembly (Glovebox):

  • Action: To an oven-dried 20 mL vial, add 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid (1.5 mmol, 1.5 eq), Aryl Bromide (1.0 mmol, 1.0 eq), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), Cs₂CO₃ (1.5 eq), and Phthalimide (1.0 eq).

  • Causality: Cs₂CO₃ is strictly required to deprotonate the acid; the carboxylate anion has a significantly lower oxidation potential than the neutral acid, enabling SET by the *Ir(III) catalyst. Phthalimide acts as an adaptive transient ligand that stabilizes the high-valent Ni(III) intermediate, preventing premature β-hydride elimination and boosting yields by up to 3-fold[2].

2. Solvent Addition & Degassing:

  • Action: Add anhydrous DMF (10 mL) to achieve a 0.1 M concentration. Seal with a PTFE septum. Remove from the glovebox and perform three freeze-pump-thaw cycles.

  • Self-Validation: During the final thaw cycle, the complete cessation of gas bubbles indicates that the solvent is fully deoxygenated. Oxygen must be absent as it rapidly quenches the *Ir(III) triplet excited state and scavenges alkyl radicals.

3. Photochemical Irradiation:

  • Action: Irradiate the vial in a photoreactor with 450 nm blue LEDs for 24 hours. Maintain ambient temperature (25°C) using a cooling fan.

  • Self-Validation: Within the first 30–45 minutes, the reaction mixture will transition from a pale green suspension (Ni(II) precatalyst) to a deep, homogeneous brownish-red solution. This color shift is the visual confirmation that the active Ni(0) catalytic species has been successfully generated.

4. Workup & Validation:

  • Action: Quench with water, extract with EtOAc, and purify via flash chromatography.

  • Self-Validation: Use ¹⁹F NMR of the crude mixture as a rapid diagnostic tool. The disappearance of the starting material's distinct fluorine resonance and the emergence of a new shifted peak confirms substrate consumption without the need for immediate LC-MS.

Protocol B: C(sp³)–C(sp³) Decarboxylative Alkylation

Coupling two sp³ centers is notoriously difficult due to sluggish oxidative addition. This protocol utilizes a bimolecular homolytic substitution (S_H2) mechanism to overcome steric barriers[4].

  • Modifications from Protocol A: Replace the aryl bromide with an alkyl bromide. Swap Cs₂CO₃ for K₂HPO₄ (a milder base) to prevent base-mediated E2 elimination of the alkyl bromide. Change the solvent from DMF to 1,4-dioxane to optimize the lifetime of the alkyl radical intermediates.

Workflow S1 1. Reagent Assembly S2 2. Degassing (Freeze-Pump-Thaw) S1->S2 S3 3. LED Irradiation (450 nm) S2->S3 S4 4. Quench & Extraction S3->S4 S5 5. LC-MS/NMR Validation S4->S5

Fig 2: Standardized self-validating workflow for photochemical cross-coupling reactions.

Quantitative Data & Optimization

The following table summarizes the expected performance of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid across various electrophile classes, based on optimized metallaphotoredox conditions[2][3].

Electrophile ClassCatalyst SystemCritical AdditiveTime (h)Expected Yield (%)
Electron-Deficient Aryl BromideIr(III) / Ni(II)Phthalimide (1.0 eq)2482 - 88%
Electron-Rich Aryl BromideIr(III) / Ni(II)Phthalimide (1.0 eq)4865 - 70%
Heteroaryl Bromide (e.g., Pyridine)Ir(III) / Ni(II)None Required2471 - 75%
Primary Alkyl BromideIr(III) / Ni(II)None Required4858 - 62%
Secondary Alkyl BromideIr(III) / Ni(II)None Required7240 - 45%

Troubleshooting & Self-Validation System

To ensure trustworthiness and reproducibility, cross-reference experimental observations against this root-cause analysis matrix:

ObservationCausality (Root Cause)Intervention / Validation Step
No color change upon irradiation Failure of Ni(II) to reduce to Ni(0). Usually caused by oxygen quenching the *Ir(III) excited state.Ensure strict adherence to the 3x freeze-pump-thaw protocol. Inspect the PTFE septum for puncture leaks.
High recovery of starting acid Insufficient oxidation potential or poor light penetration into the reaction medium.Switch to a higher intensity 450 nm LED array. Ensure the reaction concentration does not exceed 0.1 M to prevent shadowing.
Formation of homocoupled Aryl-Aryl product The Ni catalyst undergoes rapid oxidative addition but slow radical capture, leading to disproportionation.Increase the equivalents of the carboxylic acid (from 1.5 to 2.0 eq) to increase the steady-state concentration of the alkyl radical.
Significant alkene byproducts The high-valent Ni(III)-alkyl species is unstable and undergoes β-hydride elimination prior to reductive elimination.Add 1.0 eq of Phthalimide to stabilize the Ni intermediate and accelerate the desired reductive elimination[2].

References

  • Profiling and Application of Photoredox C(sp³)–C(sp²) Cross-Coupling in Medicinal Chemistry. ACS Medicinal Chemistry Letters / PubMed Central. URL:[Link]

  • Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis. Chemical Reviews. URL:[Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Accounts of Chemical Research. URL:[Link]

  • Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic Acids. Journal of the American Chemical Society. URL:[Link]

Sources

Application

Application Notes and Protocols for the In Vitro Pharmacological Screening of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

Introduction: Rationale for a Multi-Tiered In Vitro Screening Approach 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is a novel chemical entity whose pharmacological profile is yet to be elucidated. Its structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for a Multi-Tiered In Vitro Screening Approach

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is a novel chemical entity whose pharmacological profile is yet to be elucidated. Its structural features, namely the propanoic acid moiety and the substituted phenyl ring, suggest potential interactions with several classes of biological targets. The 2-aryl-2-methylpropanoic acid scaffold is a key pharmacophore in fibrates, a class of cardiovascular drugs that act as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1]. Furthermore, propanoic acid derivatives are known to interact with G-protein coupled receptors (GPCRs), such as the free fatty acid receptors (FFA2/GPR43 and FFA3/GPR41), which are activated by short-chain fatty acids and are implicated in metabolic and inflammatory diseases[2][3]. The presence of a fluorine atom can also modulate the compound's pharmacological properties, potentially enhancing its activity as an antioxidant or neuroprotective agent[4][5].

Given the nascent stage of investigation for this compound, a comprehensive and tiered in vitro pharmacological screening strategy is essential. This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activity of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid. The proposed screening cascade is designed to first identify primary biological targets and subsequently to characterize the mechanism of action through a series of robust and validated assays. Our approach prioritizes scientific integrity by explaining the causality behind experimental choices and incorporating self-validating systems within each protocol.

Part 1: Primary Screening - Target Identification

The initial phase of screening aims to cast a broad net to identify the primary cellular targets of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid. Based on structural analogy and common pharmacological properties of similar molecules, we will focus on three key areas: G-protein coupled receptors, key enzymes in the inflammatory cascade, and cellular models of inflammation.

G-Protein Coupled Receptor (GPCR) Activation: Focus on FFA2 (GPR43)

Scientific Rationale: The propionic acid moiety of the test compound bears a structural resemblance to the endogenous ligands of the free fatty acid receptor 2 (FFA2), also known as GPR43. FFA2 is a Gq- and Gi-coupled receptor expressed on various cell types, including neutrophils and other leukocytes, and is a potential target for metabolic and inflammatory diseases[3][6]. A calcium mobilization assay is a robust and high-throughput method to detect the activation of Gq-coupled receptors[7][8][9][10].

Objective: To determine if 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid can act as an agonist or antagonist of the human FFA2 receptor.

Materials:

  • Human FFA2-expressing Chem-1 cells (e.g., from Millipore)[6]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • FLIPR Calcium 5 Assay Kit (Molecular Devices)[9]

  • 96-well black, clear-bottom assay plates

  • Propionic acid (positive control agonist)

  • A known FFA2 antagonist (for antagonist mode screening)

  • FlexStation® 3 Multi-Mode Microplate Reader or equivalent fluorescence imaging plate reader (FLIPR)[8][9]

Procedure:

  • Cell Plating:

    • Thaw and resuspend the FFA2-expressing cells in the appropriate growth medium.

    • Seed the cells into 96-well black, clear-bottom plates at a density that will yield a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the FLIPR Calcium 5 dye solution according to the manufacturer's instructions.

    • Aspirate the cell culture medium from the plates and add 100 µL of the dye solution to each well.

    • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare a stock solution of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the test compound in the assay buffer. Also, prepare serial dilutions of the positive control (propionic acid).

  • Agonist Mode Screening:

    • Place the cell plate and the compound plate into the FlexStation® instrument.

    • The instrument will add the test compound to the cells and immediately begin measuring the fluorescence intensity (typically at Ex/Em = 485/525 nm).

    • Record the fluorescence signal over time (e.g., for 180 seconds).

  • Antagonist Mode Screening:

    • Pre-incubate the cells with the test compound for a specified time (e.g., 15-30 minutes) before adding a known concentration of the agonist (propionic acid, typically at its EC80 concentration).

    • Measure the fluorescence response as described for the agonist mode.

  • Data Analysis:

    • The change in fluorescence intensity is directly correlated to the amount of intracellular calcium released.

    • For agonist activity, plot the peak fluorescence response against the compound concentration to determine the EC50 value.

    • For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC50 value.

Expected Outcome & Interpretation: An increase in intracellular calcium upon addition of the test compound indicates agonistic activity at the FFA2 receptor. A decrease in the propionic acid-induced calcium signal in the presence of the test compound suggests antagonistic activity.

Data Presentation:

CompoundAssay ModeResult (EC50/IC50)
3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acidAgonistTBD
3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acidAntagonistTBD
Propionic Acid (Control)Agonist~10-100 µM
Enzyme Inhibition Assays: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

Scientific Rationale: Many nonsteroidal anti-inflammatory drugs (NSAIDs) with a propanoic acid scaffold (e.g., ibuprofen, naproxen) exert their effects by inhibiting COX enzymes[11][12]. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation[12][13]. Therefore, it is logical to screen 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid for inhibitory activity against both COX-1 and COX-2 to assess its potential as an anti-inflammatory agent and to determine its selectivity.

Objective: To determine the in vitro inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine, reduced glutathione)[14]

  • A known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2) or a radiochemical assay can be used[14].

Procedure:

  • Enzyme Activation:

    • Pre-incubate the COX-1 or COX-2 enzyme with the cofactor solution on ice for a specified time (e.g., 5 minutes)[14].

  • Compound Incubation:

    • Add various concentrations of the test compound or control inhibitors to the activated enzyme solution.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a specific time (e.g., 2 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a strong acid (e.g., HCl).

  • Quantification of Prostaglandin Production:

    • Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of COX activity for each concentration of the test compound.

    • Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration.

    • Calculate the selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2)[12].

Expected Outcome & Interpretation: The IC50 values will indicate the potency of the compound as a COX inhibitor. The selectivity index will reveal whether the compound preferentially inhibits COX-1 or COX-2. A high SI value suggests COX-2 selectivity, which is often desirable to reduce gastrointestinal side effects associated with COX-1 inhibition[12].

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acidTBDTBDTBD
Indomethacin (Control)~0.1~1~10
Celecoxib (Control)>10~0.1>100
Cellular Inflammation Model: Inhibition of Pro-inflammatory Cytokine Release

Scientific Rationale: To assess the anti-inflammatory potential in a more physiologically relevant context, a cell-based assay is crucial. Human monocytic cell lines like THP-1, or freshly isolated peripheral blood mononuclear cells (PBMCs), can be stimulated with lipopolysaccharide (LPS) to mimic a bacterial infection and induce the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α)[15][16][17]. The ability of the test compound to inhibit this response is a strong indicator of its anti-inflammatory properties.

Objective: To evaluate the ability of the test compound to inhibit the production of TNF-α in LPS-stimulated human monocytes.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS) from E. coli

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in suspension.

    • For differentiation into macrophage-like cells, treat with a low concentration of PMA for 24-48 hours. This enhances their response to LPS.

  • Cell Plating:

    • Plate the differentiated or undifferentiated THP-1 cells in 96-well plates at an appropriate density.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation:

    • Stimulate the cells with a pre-determined optimal concentration of LPS (e.g., 100 ng/mL) for a specific duration (e.g., 4-6 hours for TNF-α)[15].

  • Supernatant Collection:

    • Centrifuge the plates to pellet the cells and carefully collect the supernatant.

  • TNF-α Quantification:

    • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Cell Viability Assay:

    • Concurrently, perform a cell viability assay (e.g., MTT or MTS) to ensure that the observed inhibition of TNF-α release is not due to cytotoxicity[18][19].

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value from the concentration-response curve.

Expected Outcome & Interpretation: A dose-dependent reduction in TNF-α levels in the supernatant indicates that the compound has anti-inflammatory activity in a cellular context. It is crucial to confirm that this effect is not a result of cell death.

Part 2: Secondary Screening - Mechanism of Action and Pathway Elucidation

If the primary screening reveals significant activity in any of the above assays, the next step is to delve deeper into the mechanism of action.

Elucidating GPCR Signaling Pathways

If the compound shows activity at the FFA2 receptor, it is important to understand the downstream signaling pathways it modulates.

GPCR_Signaling_Workflow cluster_primary Primary Hit cluster_secondary Secondary Assays cluster_interpretation Interpretation Hit Hit from Ca2+ Assay cAMP cAMP Assay (Gi/Gs Coupling) Hit->cAMP BRET β-arrestin Recruitment Assay (BRET/FRET) Hit->BRET GTPgS [35S]GTPγS Binding Assay (G-protein Activation) Hit->GTPgS Gi Gi Pathway Activity cAMP->Gi Biased Biased Agonism? BRET->Biased Gq Gq Pathway Confirmed GTPgS->Gq

  • cAMP Accumulation Assay: To investigate potential Gi or Gs coupling, a cyclic AMP assay can be performed. A decrease in forskolin-stimulated cAMP levels would suggest Gi activation, while an increase would indicate Gs activation[20].

  • β-Arrestin Recruitment Assay: To assess whether the compound promotes receptor desensitization and internalization, a β-arrestin recruitment assay (e.g., using BRET or FRET technology) can be employed. This can also provide insights into potential biased agonism[20][21].

  • [35S]GTPγS Binding Assay: This assay directly measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog to Gα subunits upon receptor activation by an agonist[3].

Confirming Anti-inflammatory Mechanism: NF-κB Pathway Inhibition

Scientific Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and controls the expression of many pro-inflammatory genes, including TNF-α[17][22][23]. LPS activation of toll-like receptor 4 (TLR4) on monocytes leads to the activation of the NF-κB pathway. Investigating the effect of the test compound on NF-κB activation can provide a mechanistic link to its anti-inflammatory effects.

Objective: To determine if the test compound inhibits LPS-induced nuclear translocation of the NF-κB p65 subunit.

Materials:

  • THP-1 or RAW 264.7 macrophage cell line

  • LPS

  • Nuclear and cytoplasmic extraction kit

  • Antibodies for Western blotting (anti-p65, anti-lamin B1 for nuclear fraction, anti-tubulin for cytoplasmic fraction)

  • Alternatively, high-content imaging with fluorescently labeled anti-p65 antibody can be used[24].

Procedure:

  • Cell Treatment: Treat cells with the test compound followed by LPS stimulation as described in the cytokine release assay.

  • Cell Fractionation:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's protocol[25].

  • Western Blotting:

    • Separate the proteins from the nuclear and cytoplasmic fractions by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an antibody against the p65 subunit of NF-κB.

    • Use antibodies against lamin B1 (nuclear marker) and tubulin (cytoplasmic marker) to verify the purity of the fractions.

  • Data Analysis:

    • Quantify the band intensity of p65 in the nuclear and cytoplasmic fractions.

    • A decrease in the nuclear p65 signal in compound-treated cells compared to LPS-only treated cells indicates inhibition of NF-κB translocation.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Gene Transcription (e.g., TNF-α) Nucleus->Genes activates Compound Test Compound Compound->IKK Inhibition?

Conclusion and Future Directions

This comprehensive guide outlines a systematic and robust in vitro pharmacological screening cascade for 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid. By employing a tiered approach, from broad primary screening to more focused secondary mechanism-of-action studies, researchers can efficiently identify and characterize the biological activity of this novel compound. Positive results from this screening cascade would warrant further investigation, including selectivity profiling against other related receptors or enzymes, and eventual progression to in vivo models to assess efficacy and safety.

References

  • Taylor & Francis. (2017, March 17). An overview of Ca2+ mobilization assays in GPCR drug discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Retrieved from [Link]

  • PMC. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Retrieved from [Link]

  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Retrieved from [Link]

  • PubMed. (2005, December 15). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Retrieved from [Link]

  • PubMed. (n.d.). Ca2+ mobilization assays in GPCR drug discovery. Retrieved from [Link]

  • PubMed. (2011, February 15). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Retrieved from [Link]

  • Noreen, Y., Ringbom, T., Perera, P., Danielson, H., & Bohlin, L. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Journal of natural products, 61(1), 2-7. Retrieved from [Link]

  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. (2025, January 15). Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from [Link]

  • PMC - NIH. (n.d.). Measurement of NF-κB activation in TLR-activated macrophages. Retrieved from [Link]

  • Taylor & Francis. (2020, February 3). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Retrieved from [Link]

  • ResearchGate. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • Measurement of NF-κB Activation in TLR-Activated Macrophages. (2018). Springer Protocols. Retrieved from [Link]

  • NCBI. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • PMC. (2020, August 17). Allosteric targeting of the FFA2 receptor (GPR43) restores responsiveness of desensitized human neutrophils. Retrieved from [Link]

  • Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Retrieved from [Link]

  • PMC. (n.d.). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Characterization of a Fluorescent Tracer for the Free Fatty Acid Receptor 2 (FFA2/GPR43). Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). FFA2 receptor. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets. Retrieved from [Link]

  • CORE. (2019, May 8). Exploring the Biology of G Protein-Coupled Receptors from In Vitro to In Vivo. Retrieved from [Link]

  • bioRxiv. (2021, March 11). In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity. Retrieved from [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022, August 24). Retrieved from [Link]

  • G Protein-Coupled Receptors: A Century of Research and Discovery. (2024, June 20). Retrieved from [Link]

  • ResearchGate. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Retrieved from [Link]

  • PMC. (2023, December 1). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Retrieved from [Link]

  • Anti-allergic Hydroxy Fatty Acids from Typhonium blumei Explored through ChemGPS-NP. (2017, June 19). Retrieved from [Link]

  • precisionFDA. (n.d.). 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID. Retrieved from [Link]

  • PubMed. (2021, January 15). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals optimizing the synthesis of 3-(5-fluoro-2-methoxyphenyl)-2-methylpropanoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals optimizing the synthesis of 3-(5-fluoro-2-methoxyphenyl)-2-methylpropanoic acid . This molecule is a critical building block and key intermediate in the development of triazole ACC inhibitors and novel fungicidal compounds [3].

To ensure high yield and scalability, the most robust synthetic route involves a three-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination, followed by palladium-catalyzed hydrogenation, and final saponification.

Synthetic Workflow

G A 5-Fluoro-2-methoxy- benzaldehyde B Ethyl (E)-3-(5-fluoro-2-methoxyphenyl) -2-methylacrylate A->B HWE Olefination (Triethyl 2-phosphonopropionate, LiOH·H2O) C Ethyl 3-(5-fluoro-2-methoxyphenyl) -2-methylpropanoate B->C Hydrogenation (H2, Pd/C, EtOAc) D 3-(5-Fluoro-2-methoxyphenyl) -2-methylpropanoic acid C->D Saponification (NaOH, then HCl)

Three-step synthetic workflow for 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: My HWE olefination yield is inconsistent, and I am observing poor E/Z selectivity. How can I optimize this? A1: The choice of base is the most critical parameter in the HWE reaction of 5-fluoro-2-methoxybenzaldehyde with triethyl 2-phosphonopropionate. While strong bases like NaH or t-BuOK are traditionally used, they often lead to lower E-selectivity and side reactions due to their harsh nature. We highly recommend switching to a milder base such as Lithium Hydroxide Monohydrate (LiOH·H₂O) . The Causality: The lithium cation effectively chelates the phosphonate intermediate, stabilizing the transition state that leads predominantly to the (E)-α-methyl-α,β-unsaturated ester. Recent process chemistry optimizations demonstrate that LiOH·H₂O can achieve >95% E-selectivity and yields exceeding 90% under mild conditions [1], [2].

Q2: The Pd/C catalyzed hydrogenation of the acrylate intermediate is stalling before completion. What is causing this? A2: Stalled hydrogenation in this specific system is typically caused by two factors: steric hindrance and catalyst poisoning. The Causality: The alpha-methyl group on the acrylate creates steric bulk, preventing the alkene from coordinating flatly against the palladium surface. Furthermore, trace phosphonate byproducts from the HWE step can strongly coordinate to and poison the Pd/C catalyst. The Solution: First, ensure rigorous aqueous washing of the HWE product to remove all phosphorus impurities. Second, increase the hydrogen pressure to 30–50 psi using a Parr shaker or autoclave, rather than relying on a standard hydrogen balloon. Switching the solvent from ethanol to ethyl acetate can also improve solubility and reaction kinetics for sterically hindered substrates.

Q3: I am losing product during the final saponification and isolation. How do I prevent this? A3: 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid has a calculated pKa of approximately 4.5. The Causality: If the aqueous layer is not acidified sufficiently (pH > 3), the product remains partially ionized and will not partition effectively into the organic extraction solvent. Conversely, over-acidification (pH < 1) without adequate cooling can cause the product to "oil out" as a sticky mass that traps impurities and forms untreatable emulsions. The Solution: Cool the saponification mixture to 0–5 °C before acidification. Slowly add 2M HCl until the pH reaches strictly 2.0–2.5. Extract immediately with a moderately polar solvent like MTBE or ethyl acetate to ensure complete recovery.

Section 2: Quantitative Data Presentation

To highlight the importance of base selection in the first step, the following table summarizes the expected outcomes based on established process optimizations for α-methyl-α,β-unsaturated esters [1], [2].

Table 1: Effect of Base Selection on HWE Olefination Yield and E:Z Selectivity

BaseSolventTemp (°C)Yield (%)E:Z RatioProcess Suitability
NaHTHF2533 - 5538:62Poor (High Z-isomer impurity)
DBUTHF2560 - 7585:15Moderate
t-BuOKTHF0 - 258090:10Good
LiOH·H₂O THF or Neat 15 - 25 > 95 98:2 Excellent (Recommended)

Section 3: Standardized Experimental Protocols

To ensure a self-validating system, the following protocols include mandatory In-Process Controls (IPCs) to verify the success of each step before proceeding.

Protocol A: HWE Olefination

Synthesis of Ethyl (E)-3-(5-fluoro-2-methoxyphenyl)-2-methylacrylate

  • Preparation: Suspend LiOH·H₂O (1.1 equiv) in anhydrous THF (5 volumes) under a nitrogen atmosphere.

  • Addition: Cool the suspension to 0 °C. Slowly add a solution of 5-fluoro-2-methoxybenzaldehyde (1.0 equiv) in THF.

  • Phosphonate Addition: Dropwise add triethyl 2-phosphonopropionate (1.2 equiv) while maintaining the internal temperature below 15 °C to control the exotherm.

  • Reaction: Warm the mixture to room temperature (20–25 °C) and stir for 2–4 hours.

  • In-Process Control (IPC): Monitor by HPLC or TLC (Hexanes/EtOAc 8:2). Validation: Proceed only when aldehyde consumption is >99%.

  • Workup: Quench with distilled water, extract with MTBE (3x), wash the combined organic layers thoroughly with brine (to remove phosphonate salts), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Hydrogenation

Synthesis of Ethyl 3-(5-fluoro-2-methoxyphenyl)-2-methylpropanoate

  • Preparation: Dissolve the crude acrylate from Protocol A in ethyl acetate (10 volumes).

  • Catalyst Addition: Add 10% Pd/C (5-10 wt% loading). Safety Caution: Pd/C is pyrophoric; add strictly under a blanket of nitrogen.

  • Reaction: Purge the reaction vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel to 30-50 psi H₂ and stir vigorously at room temperature for 12 hours.

  • IPC: Monitor by GC-MS or HPLC. Validation: Confirm complete disappearance of the alkene peak (M+ mass shift of +2 Da).

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with additional ethyl acetate. Concentrate the filtrate to yield the saturated ester.

Protocol C: Saponification & Isolation

Synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

  • Hydrolysis: Dissolve the hydrogenated ester in a 1:1 mixture of THF and Methanol (8 volumes total). Add 2M aqueous NaOH (3.0 equiv).

  • Reaction: Stir the mixture at 40 °C for 4 hours.

  • IPC: Monitor by TLC or LC-MS. Validation: Confirm complete consumption of the ester intermediate.

  • Workup: Concentrate the mixture under reduced pressure to remove all organic solvents. Dilute the remaining aqueous layer with water and wash once with MTBE to extract any non-polar impurities.

  • Acidification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches exactly 2.0–2.5.

  • Extraction: Extract the newly precipitated free acid with ethyl acetate (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate to yield the final target as a high-purity white solid.

References

  • Ando, K., Isomura, W., Uchida, N., & Mori, K. (2022). "Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-Unsaturated Esters Using Either LiOH·H2O or Ba(OH)2·8H2O." Bulletin of the Chemical Society of Japan.
  • Matsumura, et al. (2020). "Development of Manufacturing Processes for the Carboxylic Acid Key Intermediate of Lusutrombopag: One-Pot Reaction Process of Formylation and the Horner–Wadsworth–Emmons Reaction." ACS Publications.
  • Meyer, K., et al. (2018). "WO2018161008A1 - Processes for the preparation of fungicidal compounds." Google Patents.
Optimization

Troubleshooting HPLC peak tailing for 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve HPLC peak tailing for 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve HPLC peak tailing for 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid .

Peak tailing (defined as an Asymmetry factor, As​>1.2 ) is rarely a random artifact; it is a deterministic outcome of chemical or physical mismatches within your chromatographic system[1]. By understanding the specific physicochemical properties of your analyte—a moderately lipophilic carboxylic acid with an estimated pKa​ of ~4.5—we can apply targeted, self-validating protocols to restore peak symmetry.

Part 1: Mechanistic Causality of Peak Tailing

Before adjusting parameters, it is critical to understand why this specific propanoic acid derivative tails. The causality falls into three primary categories:

  • Ionization State & pH Mismatch (The Chemical Void): The carboxylic acid moiety dictates the molecule's behavior. If your mobile phase pH is near the analyte's pKa​ (e.g., pH 4.0–5.0), the compound exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states[1]. Because these two states possess different hydrophobicities and partition coefficients, they travel at slightly different velocities down the column, smearing the trailing edge of the peak.

  • Secondary Silanol Interactions: While basic amines are notorious for interacting with ionized silanols ( Si−O− ), acidic compounds can still participate in strong hydrogen bonding with unreacted, neutral silanols ( Si−OH ) on the silica stationary phase[2]. This is especially prevalent if the column is poorly end-capped or aged.

  • Physical Dispersion & Overload: If the sample is injected in a solvent significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase, the analyte band travels down the column before focusing, resulting in a distorted, tailing profile[3]. Furthermore, physical voids at the head of the column will cause infinite dilution of the analyte plug, leading to tailing across all peaks[4].

Part 2: Diagnostic Workflow

Use the following logical decision tree to isolate the root cause of your peak tailing.

G Start Peak Tailing Observed (As > 1.2) CheckAll Are all peaks tailing? Start->CheckAll YesAll Yes CheckAll->YesAll NoAll No (Only Target Peak) CheckAll->NoAll Physical Physical/System Issue Check dead volume, column void, or frit YesAll->Physical Chemical Chemical Interaction Check pH, pKa, or silanol interactions NoAll->Chemical pHCheck Is Mobile Phase pH < 2.5 or > 6.5? Chemical->pHCheck AdjustPH Adjust pH to 2.5 (e.g., 0.1% Formic Acid) pHCheck->AdjustPH No CheckLoad Check Sample Overload (Mass/Volume) pHCheck->CheckLoad Yes Dilute Dilute Sample or Reduce Injection Vol CheckLoad->Dilute Overloaded Column Change to highly end-capped C18 column CheckLoad->Column Not Overloaded

Diagnostic decision tree for isolating HPLC peak tailing mechanisms.

Part 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . By running the prescribed control injections, you will definitively prove or disprove the hypothesis.

Protocol 1: Mobile Phase pH Optimization (Suppressing Ionization)

To ensure the carboxylic acid is fully protonated and interacting uniformly with the reversed-phase stationary phase, the pH must be at least 2 units below the pKa​ [3].

  • Prepare Acidic Aqueous Phase: Add 0.1% v/v Trifluoroacetic acid (TFA) or 0.1% v/v Formic acid to HPLC-grade water. Verify the pH is ~2.0 - 2.5 using a calibrated pH meter.

  • Prepare Organic Phase: Add the same modifier (0.1% TFA or Formic acid) to your organic solvent (Acetonitrile or Methanol) to prevent baseline drift during gradient elution.

  • Equilibrate & Inject: Flush the column with 10-15 column volumes of the new mobile phase. Inject the sample.

  • Self-Validation Step: If the peak sharpens ( As​ drops from >1.5 to <1.2), ionization equilibrium was the culprit. If tailing persists, proceed to Protocol 2.

Protocol 2: Diagnosing Mass vs. Volume Overload

Overloading the column capacity forces the analyte to seek secondary binding sites, causing tailing[2].

  • Volume Overload Check: Halve your current injection volume (e.g., from 10 µL to 5 µL) while keeping the sample concentration the same.

  • Mass Overload Check: Dilute your sample concentration by a factor of 10 (e.g., from 1 mg/mL to 0.1 mg/mL) using the initial mobile phase composition, and inject the original volume (10 µL).

  • Self-Validation Step: Compare the As​ values. If diluting the sample resolves the tailing, you were exceeding the mass capacity of the column. If dissolving the sample in the mobile phase resolves the issue, you had a solvent strength mismatch[3].

Protocol 3: Column Remediation and Void Check

If all peaks in the chromatogram (including neutral impurities) are tailing, the issue is physical[4].

  • Frit Backflushing: Disconnect the column from the detector. Reverse the column orientation and flush with 100% Acetonitrile at 0.5 mL/min for 30 minutes directly into a waste beaker to dislodge particulates.

  • Void Validation: Reconnect normally and inject a neutral marker (e.g., uracil or toluene). If the neutral marker tails, the silica bed has collapsed (creating a void), and the column must be replaced.

Part 4: Quantitative Data Summary

The table below summarizes typical parameters and their expected impact on the Asymmetry factor ( As​ ) for 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid.

Diagnostic ParameterSub-optimal ConditionOptimized ConditionExpected As​ ShiftMechanistic Reason
Mobile Phase pH pH 4.5 (Near pKa​ )pH 2.5 (0.1% Formic Acid)1.8 1.1Forces 100% protonation of the carboxylic acid.
Sample Solvent 100% Acetonitrile90% Water / 10% ACN1.6 1.05Prevents band broadening at the column head.
Stationary Phase Standard C18 (Aged)Highly End-capped C181.5 1.15Sterically blocks residual Si−OH hydrogen bonding.
Injection Mass 50 µg on-column5 µg on-column1.4 1.1Prevents saturation of primary hydrophobic binding sites.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my peak tailing worsen over time, even though I am using a low pH mobile phase? A: Continuous exposure to acidic mobile phases (especially pH < 2.0) can slowly hydrolyze the siloxane bonds anchoring the C18 ligands to the silica surface. As the C18 phase bleeds off, more silanols are exposed, increasing secondary hydrogen-bonding interactions with your analyte[2]. Switch to a sterically protected or base-deactivated column designed for low-pH stability.

Q: Can the fluorine or methoxy groups on the phenyl ring cause specific tailing? A: Generally, no. While the fluoro and methoxy groups strongly influence the overall lipophilicity and retention time of the molecule, they are not strong hydrogen-bond donors or metal chelators. The carboxylic acid moiety is the dominant functional group driving pH-dependent and silanol-driven tailing.

Q: I adjusted the pH to 2.5, but my peak is still tailing. What is the next most likely chemical cause? A: If pH optimization fails and physical voids are ruled out, suspect trace metal contamination in your column or system. Though carboxylic acids are weaker chelators than phosphates, they can still interact with trace iron or aluminum in older Type-A silica columns[2]. Try switching to a high-purity Type-B silica column or adding a low concentration of a chelator (e.g., EDTA) to the sample prep to validate this hypothesis.

References

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc. Available at: [Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs. Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog. Available at: [Link]

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Labcompare. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Impurity Control for 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with optimizing the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with optimizing the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid , a critical fluorinated aromatic building block.

Synthesizing this intermediate presents unique chemoselectivity challenges, primarily due to the lability of the C-F bond under reducing conditions and the sensitivity of the aryl ether linkage. This guide dissects the mechanistic origins of common impurities and provides a field-proven, self-validating workflow to achieve >99.5% purity.

Synthetic Pathways and Impurity Origins

Understanding the causality of impurity formation requires mapping the synthetic route. The two most common industrial approaches are the Perkin Condensation/Hydrogenation Route and the Malonate Alkylation Route . As illustrated below, the malonate route is heavily favored to bypass transition-metal-catalyzed defluorination.

SynthesisWorkflow SM1 Malonate Route (5-Fluoro-2-methoxybenzyl halide) Alkylation Alkylation (NaH, THF) Target: Diethyl 2-benzyl-2-methylmalonate SM1->Alkylation SM2 Perkin Route (5-Fluoro-2-methoxybenzaldehyde) Perkin Perkin Condensation Target: Acrylic Acid Intermediate SM2->Perkin Decarboxylation Krapcho Decarboxylation (LiCl, wet DMSO, 150°C) Alkylation->Decarboxylation Imp1 Impurity: Bis-alkylated (Over-alkylation) Alkylation->Imp1 Excess Base Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Perkin->Hydrogenation Target Target Molecule: 3-(5-Fluoro-2-methoxyphenyl) -2-methylpropanoic acid Decarboxylation->Target Imp2 Impurity: Desmethyl (Ether Cleavage) Decarboxylation->Imp2 If harsh acid used Hydrogenation->Target Imp3 Impurity: Des-fluoro (Hydrodefluorination) Hydrogenation->Imp3 Pd inserts C-F

Fig 1. Synthetic pathways and impurity origins for 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid.

Quantitative Impurity Profile

Monitoring the reaction via HPLC is critical. Below is the quantitative data summary for the most common impurities encountered during this synthesis, alongside their regulatory control limits.

Impurity NameStructural Origin / MechanismDetection (HPLC RRT)Acceptable Limit (Area %)Primary Mitigation Strategy
Des-fluoro Impurity 3-(2-methoxyphenyl)-2-methylpropanoic acid~0.85< 0.10%Avoid Pd/C; utilize Malonate route.
Des-methyl Impurity 3-(5-fluoro-2-hydroxyphenyl)-2-methylpropanoic acid~0.72< 0.15%Avoid strong acids; use Krapcho conditions.
Bis-alkylated Impurity Diethyl 2,2-bis(5-fluoro-2-methoxybenzyl)malonate~1.45< 0.50%Strict stoichiometric control of NaH/electrophile.
Malonic Acid Intermediate 2-(5-fluoro-2-methoxybenzyl)-2-methylmalonic acid~0.60< 0.50%Ensure Krapcho temp reaches >145 °C.

Troubleshooting FAQs

Q1: Why is my final product heavily contaminated with a des-fluoro impurity (loss of the fluorine atom)? Causality: If you are utilizing the Perkin condensation route followed by catalytic hydrogenation, the use of standard Palladium on Carbon (Pd/C) is the culprit. Palladium is highly active for the oxidative addition into C(sp2)-F bonds, leading to rapid hydrodefluorination . The migratory insertion of the Pd center into the adjacent C-F bond is thermodynamically favored under H2 pressure . Solution: Abandon Pd/C. If you must use the hydrogenation route, switch to a poisoned catalyst (e.g., Pt/C with ethylenediamine) or Rh/C, which favor alkene reduction over C-F activation. Alternatively, transition to the Malonate Alkylation Route (detailed in Section 4), which entirely bypasses reductive conditions.

Q2: I am using the Malonate route, but my hydrolysis/decarboxylation step is generating a des-methyl impurity (cleaved ether). How do I prevent this? Causality: Standard decarboxylation protocols often rely on harsh acidic reflux (e.g., 6M HCl or HBr in acetic acid). Halide ions (Cl⁻, Br⁻) under highly acidic, high-temperature conditions act as nucleophiles that attack the sterically accessible methyl group of the 2-methoxy ether, resulting in SN2 ether cleavage and the formation of a phenol (des-methyl impurity). Solution: Transition to a Krapcho Decarboxylation . By using Lithium Chloride (LiCl) in wet Dimethyl Sulfoxide (DMSO) at 150 °C, the reaction operates at a near-neutral pH. The chloride ion chemoselectively attacks the aliphatic ester alkyl group, facilitating decarboxylation without touching the robust aromatic ether .

Q3: During the Krapcho decarboxylation, my reaction stalls at the dicarboxylic acid intermediate. What is going wrong? Causality: The Krapcho reaction requires a precise thermal threshold and stoichiometric water. The mechanism involves nucleophilic dealkylation followed by hydrolysis of the resulting stabilized carbanion. If the internal temperature drops below 140 °C, the activation energy for the loss of CO2 is not met. Furthermore, if the DMSO is completely anhydrous, the intermediate enolate cannot be protonated. Solution: Ensure the internal reactor temperature strictly maintains 150–160 °C. Add exactly 2.0 equivalents of H2O to the DMSO to facilitate the hydrolysis step without diluting the boiling point of the solvent system.

Self-Validating Experimental Protocol

To bypass the hydrodefluorination risks entirely, the following protocol utilizes the Malonate Alkylation & Krapcho Decarboxylation route. Every step includes built-in validation checkpoints to ensure system integrity.

Step 1: Alkylation of Diethyl Methylmalonate
  • Preparation: Purge a dry 1L 3-neck flask with N2. Charge with anhydrous THF (400 mL) and Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq, 420 mmol).

  • Deprotonation: Cool the suspension to 0 °C. Add diethyl methylmalonate (1.0 eq, 400 mmol) dropwise over 30 minutes.

    • Validation Checkpoint: Observe controlled H2 gas evolution. The solution must become completely homogenous and clear. If unreacted NaH remains, the THF may contain excessive moisture.

  • Coupling: Maintain 0 °C. Add 5-fluoro-2-methoxybenzyl bromide (0.95 eq, 380 mmol) dropwise over 1 hour.

    • Validation Checkpoint: The internal temperature must not exceed 5 °C during addition. Exceeding this temperature exponentially increases the formation of the bis-alkylated impurity (RRT 1.45).

  • Completion: Warm to 25 °C and stir for 4 hours. Quench with saturated NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate to yield the intermediate diester.

Step 2: Krapcho Decarboxylation
  • Preparation: Transfer the crude diester to a 500 mL reactor. Add DMSO (5 volumes), LiCl (2.5 eq), and deionized H2O (2.0 eq).

  • Thermal Decarboxylation: Heat the mixture to an internal temperature of 150 °C.

    • Validation Checkpoint: Vigorously monitor for CO2 gas evolution (bubbling). If bubbling does not commence at 140 °C, verify the calibration of the internal thermocouple.

  • Monitoring: Stir at 150 °C for 12 hours.

    • Validation Checkpoint: Pull an aliquot for HPLC analysis. The reaction is self-validated as complete only when the malonic acid intermediate (RRT 0.60) is < 0.5%.

  • Workup: Cool to 25 °C. Dilute with H2O (15 volumes) to crash out the product. Acidify to pH 3 using 1M HCl (mild conditions, will not cleave the ether at room temperature). Extract with MTBE, wash with brine, and crystallize from Heptane/EtOAc to yield pure 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid.

References

  • Novel Insight into the Synergistic Mechanism for Pd and Rh Promoting the Hydro-Defluorination of 4-Fluorophenol over Bimetallic Rh–Pd/C Catalysts ACS Applied Materials & Interfaces[Link]

  • Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions Catalysis Science & Technology (RSC)[Link]

  • Krapcho Decarboxylation Wikipedia, The Free Encyclopedia[Link]

  • Krapcho Decarboxylation of Ethyl-Carbazate: Synthetic Approach toward 1,1′-Diamino-5,5′-bistetrazole and Its Utilization as a High-Performing Metal-Free Initiator Organic Letters[Link]

Optimization

Process Chemistry Support Center: Catalytic Optimization for 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist process chemists and drug development professionals in troubleshooting the synthesis of 3-(5-Fluoro-2-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist process chemists and drug development professionals in troubleshooting the synthesis of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid derivatives.

The critical, yield-defining step in this workflow is the asymmetric hydrogenation of the corresponding α-methylcinnamic acid precursor: (E)-3-(5-fluoro-2-methoxyphenyl)-2-methylacrylic acid. Achieving high enantiomeric excess (ee) and complete conversion requires precise control over catalyst selection, substrate purity, and reaction engineering.

I. Process Workflow

Workflow A Substrate: (E)-3-(5-Fluoro-2-methoxyphenyl) -2-methylacrylic acid C Asymmetric Hydrogenation (H2, 1-5 atm, MeOH) A->C B Catalyst Prep: Ir-SIPHOX or Ru(OAc)2(H8-BINAP) B->C D Workup & Crystallization C->D E Target Product: Chiral Propanoic Acid Derivative (>98% ee) D->E

Fig 1: Catalytic workflow for asymmetric hydrogenation of the α-methylcinnamic acid precursor.

II. Troubleshooting & FAQs

Q1: Why is my enantiomeric excess (ee) stalling below 80% when using standard Ru(OAc)₂[(S)-BINAP]? A1: The substrate possesses a 2-methoxy group that acts as a competing coordinating site. During the olefin coordination step, this ether oxygen can displace the carboxylic acid directing group or coordinate to the Ru(II) center, distorting the transition state geometry and pulling the substrate out of the ideal chiral pocket. Solution: Switch to a catalyst with a modified steric environment. The partially hydrogenated Ru(OAc)₂[(S)-H8-BINAP] catalyst provides a wider dihedral angle, accommodating the ortho-substituted phenyl ring and preventing aberrant coordination, routinely pushing ee >95% [1]. Alternatively, Ir-SIPHOX catalysts offer a rigid spiro backbone that excels specifically with α-methylcinnamic acids, achieving >99% ee[2].

Q2: I am observing incomplete conversion and catalyst stalling mid-reaction. What are the common culprits? A2: Catalyst stalling in these homogeneous hydrogenations is almost always linked to catalyst poisoning or insufficient hydrogen mass transfer.

  • Halide Poisoning: Both Ru and Ir catalysts are highly sensitive to chloride ions, which bridge metal centers to form inactive dimers. Ensure your substrate is rigorously free of HCl (often a carryover from the preceding ester hydrolysis step).

  • Gas-Liquid Mass Transfer: At low pressures (1-2 atm), the reaction is often hydrogen-starved if agitation is inadequate, leading to catalyst deactivation pathways. Self-Validating Check: If the reaction stalls at 40-50% conversion, spike the reactor with 1 mol% AgBF₄. If conversion resumes rapidly, halide poisoning is confirmed (the Ag⁺ precipitates the bridging chlorides).

Q3: Is there a risk of hydrodefluorination at the 5-fluoro position under these hydrogenation conditions? A3: Generally, no. While the C(sp²)–F bond is susceptible to cleavage under heterogeneous catalysis (e.g., Pd/C at high temperatures), homogeneous Ru(II) and Ir(I) catalysts operate under mild conditions (1-5 atm H₂, 25-50 °C). These metal centers do not readily undergo oxidative addition into the C–F bond [3]. Maintain reaction temperatures below 60 °C to ensure the 5-fluoro substituent remains completely intact.

III. Quantitative Data Summary

The table below summarizes the causality between catalyst structural choices and the resulting reaction metrics for α-methylcinnamic acid derivatives.

Catalyst SystemLoading (mol%)Temp (°C)H₂ Pressure (atm)Yield (%)ee (%)Mechanistic Advantage
Ru(OAc)₂[(S)-BINAP] 1.02558530 - 78Baseline; suffers from 2-OMe steric clash.
Ru(OAc)₂[(S)-H8-BINAP] 1.0255>9589 - 97Wider dihedral angle accommodates ortho-substituents.
[Ir(COD)((S)-SIPHOX)]BARF 0.1251>99>99Rigid spiro backbone; highly active at low pressures.
IV. Mechanistic Pathway

Mechanism Cat Ir(I) Catalyst Coord Olefin Coordination Cat->Coord Substrate OxAdd H2 Oxidative Addition Coord->OxAdd H2 MigIns Migratory Insertion OxAdd->MigIns Hydride Transfer RedElim Reductive Elimination MigIns->RedElim RedElim->Cat Product Release

Fig 2: Ir-catalyzed asymmetric hydrogenation cycle highlighting the enantioselective insertion.

V. Step-by-Step Experimental Protocol

Optimized Asymmetric Hydrogenation using Ir-SIPHOX This protocol is designed as a self-validating system to ensure reproducibility and high optical purity.

  • Substrate Purification: Recrystallize (E)-3-(5-fluoro-2-methoxyphenyl)-2-methylacrylic acid from EtOAc/Heptane to ensure a halide-free starting material.

    • Validation: Perform a rapid AgNO₃ test on an aqueous wash of the organic layer. A negative result (no white precipitate) confirms the absence of chlorides.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Ir(COD)((S)-SIPHOX)]BARF (0.1 mol%) in anhydrous, degassed methanol to create a vibrant orange/red solution.

  • Reactor Loading: Transfer the substrate (0.1 M in methanol) and the catalyst solution to a stainless-steel autoclave. Purge the vessel with N₂ (3 cycles, 50 psi), followed by H₂ (3 cycles, 50 psi).

  • Hydrogenation: Pressurize the vessel to 5 atm H₂. Stir vigorously (≥800 rpm) at 25 °C for 4 hours.

    • Causality: High stirring rates are critical to overcome gas-liquid mass transfer limitations. Insufficient dissolved H₂ leads to the formation of inactive Ir-trimers.

  • Reaction Monitoring: Vent the reactor safely and sample 50 µL of the mixture. Analyze via chiral HPLC (e.g., Chiralcel OJ-H column, Hexane/IPA 90:10).

    • Validation: The complete disappearance of the olefin UV absorption peak at ~280 nm confirms 100% conversion.

  • Workup & Isolation: Concentrate the mixture in vacuo. Pass the residue through a short silica plug (Hexane/EtOAc 1:1) to sequester the Ir catalyst. Crystallize the resulting 3-(5-fluoro-2-methoxyphenyl)-2-methylpropanoic acid to upgrade optical purity to >99.5% ee if necessary.

VI. References
  • Title: Highly Efficient Enantioselective Synthesis of Optically Active Carboxylic Acids by Ru(OCOCH3)2[(S)-H8-BINAP] Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid

Welcome to the Technical Support Hub. Designed for researchers, analytical scientists, and drug development professionals, this guide provides mechanistic insights and field-proven troubleshooting protocols for the stora...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub. Designed for researchers, analytical scientists, and drug development professionals, this guide provides mechanistic insights and field-proven troubleshooting protocols for the storage and handling of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid.

While the aryl fluoride and methoxy ether linkages in this molecule exhibit high thermodynamic stability, the 2-methylpropanoic acid side chain is the primary locus of vulnerability. Understanding the causality behind its degradation is critical for maintaining batch integrity.

Mechanistic Causality: Why Does Degradation Occur?

Thermal instability in this compound is driven by two distinct, parallel mechanisms:

  • Thermal Decarboxylation: Carboxylic acids are prone to losing carbon dioxide upon heating, a process that reduces the structural complexity of the molecule into a simpler hydrocarbon[1]. For this specific compound, the mechanism typically proceeds via an acid-promoted ionic pathway or a concerted 1,2-elimination reaction, resulting in heterolytic fission of the C-C bond[2][3].

  • Auto-Oxidation at the Benzylic Position: The molecule possesses a highly reactive benzylic/tertiary C(sp3)-H bond adjacent to the aromatic ring. This position has a remarkably low bond dissociation enthalpy, making it highly susceptible to free-radical auto-oxidation[4]. Initiation by trace metals, light, or thermal stress leads to a benzylic radical, which subsequently reacts with molecular oxygen to form hydroperoxides[5]. These unstable intermediates undergo secondary oxidation to yield polar ketones or alcohols[6].

Degradation Pathway Visualization

ThermalDegradation API 3-(5-Fluoro-2-methoxyphenyl)- 2-methylpropanoic acid Heat Thermal Stress (>60°C) API->Heat O2 Aerobic Exposure (Radical Initiation) API->O2 Decarb Thermal Decarboxylation (1,2-Elimination) Heat->Decarb Activation Energy Met Alkane Degradant: [M-44] (Loss of CO2) Decarb->Alkane Heterolytic Fission Radical Benzylic C(sp3) Radical O2->Radical H-Abstraction Peroxide Hydroperoxide Intermediate Radical->Peroxide +O2 Ketone Degradant: Ketone/Alcohol Cleavage Products Peroxide->Ketone Secondary Oxidation

Fig 1: Primary thermal and oxidative degradation pathways of the target propanoic acid derivative.

Troubleshooting & FAQs

Q: Why is my batch showing a loss of assay and pressure build-up in sealed containers stored at 40°C? A: Pressure build-up is a definitive macroscopic indicator of thermal decarboxylation, which releases CO2 gas as a byproduct[2]. While the activation energy for uncatalyzed decarboxylation is typically high, trace transition metals from manufacturing equipment or localized thermal excursions during transit can catalyze this heterolytic fission[7].

Q: We detect a new impurity with a mass of[M-44] via LC-MS. What is it and how do we prevent it? A: An [M-44] peak corresponds to the exact mass loss of a carboxyl group (44 Da), confirming the presence of the decarboxylated degradant (1-fluoro-4-methoxy-2-(2-methylpropyl)benzene)[1]. To prevent this, strict cold-chain storage (2-8°C) is required. Additionally, ensure the compound is not stored in highly alkaline conditions, which can deprotonate the acid and facilitate electron-transfer-driven fragmentation[7].

Q: HPLC analysis shows polar impurities increasing over time. Is this related to temperature? A: Yes. Elevated temperatures exponentially accelerate auto-oxidation at the benzylic position[5]. The primary hydroperoxide products are highly unstable and rapidly decompose into polar ketones and alcohols[6]. Purging storage containers with an inert gas (Argon/Nitrogen) and utilizing opaque, vacuum-sealed packaging breaks the free-radical chain reaction by removing the molecular oxygen required for propagation[4].

Quantitative Data: ICH Stability Kinetics

The following table summarizes the degradation kinetics of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid under standard ICH Q1A stability conditions over a 6-month period.

Storage ConditionTimepointAPI Assay (%)Decarboxylation Impurity ([M-44])Oxidative Impurities (Total)Mass Balance
2-8°C (Control)6 Months99.8%Not Detected< 0.05%99.8%
25°C / 60% RH6 Months98.2%0.4%1.1%99.7%
40°C / 75% RH6 Months92.5%3.8%3.2%99.5%

Note: The exponential increase in impurities at 40°C highlights the necessity of cold-chain logistics and inert packaging.

Experimental Protocol: Stability-Indicating Forced Degradation Assay

To properly validate your storage conditions, you must establish a self-validating stability-indicating method. This protocol isolates the thermal and oxidative pathways to ensure your analytical methods can detect all degradants.

Step 1: Matrix Preparation Prepare a 1.0 mg/mL stock solution of the API in an inert diluent (Acetonitrile:Water 50:50 v/v). Divide the stock into three aliquots: Control, Thermal Stress, and Oxidative Stress.

Step 2: Thermal Stress Execution (Targeting Decarboxylation) Transfer the Thermal Stress aliquot to a heavy-walled glass ampoule. Seal the ampoule under ambient air and heat to 80°C for 48 hours. Causality: The sealed environment captures any pressure changes (CO2 release), while the 80°C temperature provides the activation energy required to induce heterolytic fission of the carboxyl group[7].

Step 3: Oxidative Stress Execution (Targeting Auto-Oxidation) Add 3% v/v Hydrogen Peroxide (H2O2) to the Oxidative Stress aliquot. Incubate at 60°C for 24 hours in the dark. Causality: H2O2 acts as a radical initiator, artificially accelerating the abstraction of the benzylic hydrogen to simulate long-term aerobic exposure without requiring months of real-time storage[4].

Step 4: HPLC-UV/MS Analysis & Mass Balance (Self-Validation) Analyze all samples using a C18 reverse-phase column (e.g., Waters XBridge) with a gradient of 0.1% Formic Acid in Water and Acetonitrile. Self-Validation Check: Calculate the mass balance. The sum of the remaining API assay and the quantified [M-44] (decarboxylation) and [M+16] (oxidation) impurities must equal 98-102% of the Control. If the mass balance falls below 98%, it indicates secondary degradation or volatile loss (e.g., escaping CO2 not accounted for by the remaining hydrocarbon), requiring immediate method recalibration.

References

  • Title: What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?
  • Source: chemistrytalk.
  • Title: Thermal decarboxylation Definition - Organic Chemistry II...
  • Source: jchps.
  • Title: Pyrolysis Mechanisms of Aromatic Carboxylic Acids - OSTI.
  • Source: uspto.
  • Source: researchgate.

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid Quantification: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex, halogenated chiral intermediates, the analytical frameworks used to quantify them must evolve. 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid (3-FMPA) is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex, halogenated chiral intermediates, the analytical frameworks used to quantify them must evolve. 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid (3-FMPA) is a highly specific fluorinated phenylisobutyric acid derivative. Quantifying this compound—particularly differentiating it from des-fluoro, des-methyl, and regioisomeric impurities—presents a significant analytical challenge.

As a Senior Application Scientist, I have evaluated multiple analytical platforms for 3-FMPA quantification. This guide objectively compares the performance of UHPLC-UV , GC-MS , and LC-MS/MS , providing field-proven, self-validating protocols grounded in the latest [1].

Platform Comparison: Selecting the Optimal Analytical Strategy

The selection of an analytical method depends entirely on the lifecycle stage of the molecule. While UHPLC-UV is the workhorse for bulk API release, it lacks the specificity required for trace-level impurity profiling. GC-MS offers excellent theoretical plate counts but requires cumbersome derivatization for carboxylic acids. LC-MS/MS (Triple Quadrupole) emerges as the premier solution for trace quantification due to its direct injection capability and unparalleled mass specificity.

Quantitative Performance Comparison

The following table summarizes the validation parameters achieved during our comparative study, strictly adhering to[2] for accuracy, precision, and linearity.

Validation ParameterUHPLC-UV (Routine Release)GC-MS (Derivatized)LC-MS/MS (Trace Profiling)
Limit of Detection (LOD) 0.50 µg/mL0.05 µg/mL0.002 µg/mL (2 ng/mL)
Limit of Quantitation (LOQ) 1.50 µg/mL0.15 µg/mL0.006 µg/mL (6 ng/mL)
Linearity Range 1.50 – 150 µg/mL0.15 – 50 µg/mL0.006 – 10 µg/mL
Correlation Coefficient ( R2 ) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98.5% – 101.2%94.0% – 105.5%97.8% – 102.4%
Precision (% RSD, n=6) 0.8%3.2%1.5%
Specificity Relies on retention timeHigh (Mass spectral library)Highest (MRM transitions)
Analytical Workflow Decision Tree

To standardize laboratory operations, we utilize the following decision matrix when assigning an analytical technique for 3-FMPA samples.

Workflow A Sample Matrix Containing 3-FMPA B Target Concentration? A->B C High (Bulk API) > 0.1% w/w B->C D Low (Trace/Impurity) < 0.1% w/w B->D E UHPLC-UV (Routine Release) C->E F Derivatization Feasible? D->F G Yes (Silylation) F->G H No (Direct Injection) F->H I GC-MS (Orthogonal Check) G->I J LC-MS/MS (High Sensitivity MRM) H->J

Decision tree for selecting the optimal 3-FMPA quantification method based on concentration.

Mechanistic Insights: LC-MS/MS Fragmentation of 3-FMPA

To build a robust Multiple Reaction Monitoring (MRM) method, one must understand the gas-phase thermodynamics of the analyte. 3-FMPA ( C11​H13​FO3​ , Exact Mass: 212.08 Da) contains a carboxylic acid moiety, making it highly amenable to Negative Electrospray Ionization (ESI-) .

Causality in Ionization and Fragmentation
  • Ionization : In ESI-, 3-FMPA readily loses a proton to form the precursor ion [M−H]− at m/z 211. We strictly limit the formic acid concentration in the mobile phase to 0.01% to prevent the well-documented [3] caused by excess hydronium ions competing for droplet surface area.

  • Collision-Induced Dissociation (CID) : Upon entering the collision cell, the [M−H]− ion undergoes a primary decarboxylation event (loss of CO2​ , -44 Da) to yield a stable product ion at m/z 167. This pathway is a hallmark of fluorinated aryl-propanoic acids, as extensively documented in[4].

  • Secondary Fragmentation : Increasing the collision energy (CE) triggers the loss of a methyl radical ( CH3∙​ , -15 Da) from the methoxy group, yielding m/z 152, or the loss of hydrogen fluoride (HF, -20 Da) to yield m/z 147.

Fragmentation M Precursor Ion [M-H]- m/z 211 F1 Product Ion 1 m/z 167 (Loss of CO2, -44 Da) M->F1 Collision Energy 12 eV F2 Product Ion 2 m/z 152 (Loss of CH3•, -15 Da) F1->F2 CE 25 eV F3 Product Ion 3 m/z 147 (Loss of HF, -20 Da) F1->F3 CE 30 eV

Proposed ESI- MS/MS fragmentation pathway for 3-FMPA.

Experimental Protocols: Self-Validating Systems

A protocol is only as good as its internal controls. The following LC-MS/MS methodology incorporates mandatory System Suitability Testing (SST) to ensure data integrity prior to sample acquisition.

Protocol A: Trace Quantification via LC-MS/MS

Rationale for Column Selection: Mass spectrometry cannot differentiate between positional isomers (e.g., 4-fluoro vs. 5-fluoro derivatives) because they share identical MRM transitions. Therefore, we mandate the use of a sub-2-micron superficially porous particle (SPP) column to mechanically resolve these isomers prior to ionization.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade H2​O (pH adjusted to 4.5). Causality: Ammonium formate acts as a volatile buffer, stabilizing the pH without suppressing the ESI- signal like trifluoroacetic acid (TFA) would.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: C18 SPP, 2.1 x 100 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, sharpening peak shape).

  • Gradient: 20% B to 80% B over 5 minutes, hold for 1 minute, re-equilibrate at 20% B for 2 minutes.

Step 3: Mass Spectrometry (MRM) Parameters

  • Polarity: Negative ESI.

  • Capillary Voltage: 2.5 kV (Kept relatively low to prevent in-source defluorination).

  • Quantifier Transition: m/z 211 167 (CE: 12 eV).

  • Qualifier Transition: m/z 211 152 (CE: 25 eV).

Step 4: System Suitability Testing (SST) - Critical for Validation Before running unknown samples, inject the Resolution Standard (a mixture of 3-FMPA and its 4-fluoro regioisomer at 1 µg/mL).

  • Acceptance Criterion 1: Chromatographic resolution ( Rs​ ) between isomers must be ≥1.5 .

  • Acceptance Criterion 2: Six replicate injections of the 3-FMPA standard must yield a peak area %RSD of ≤2.0% .

  • Action: If SST fails, do not proceed. Purge the MS source and replace the mobile phase.

Protocol B: Bulk Assay via UHPLC-UV (Orthogonal Alternative)

For routine batch release where concentrations exceed 0.1% w/w, LC-MS/MS is unnecessarily sensitive and prone to detector saturation. UHPLC-UV is the appropriate choice.

Step 1: Prepare Mobile Phase A (0.05% Phosphoric Acid in H2​O ) and Mobile Phase B (Methanol). Causality: Phosphoric acid provides excellent UV transparency at low wavelengths compared to organic acids. Step 2: Utilize a C8 column (3.0 x 150 mm, 2.7 µm). The lower hydrophobicity of C8 compared to C18 prevents excessive retention of the lipophilic phenylisobutyric acid backbone. Step 3: Set UV detection to 225 nm (the λmax​ corresponding to the π→π∗ transition of the fluorinated aromatic ring). Step 4: Validate linearity from 50% to 150% of the target analytical concentration (typically 100 µg/mL).

Conclusion

While traditional UHPLC-UV remains adequate for bulk API release of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid, LC-MS/MS is the definitively superior product for trace-level quantification, genotoxic impurity screening, and pharmacokinetic profiling. By carefully controlling mobile phase chemistry to prevent ion suppression and utilizing high-efficiency SPP columns to resolve isobaric regioisomers, laboratories can achieve LODs as low as 2 ng/mL, fully satisfying stringent regulatory requirements.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation (ICH) URL: [Link]

  • A Computational Drug Metabolite Detection Using the Stable Isotopic Mass-Shift Filtering with High Resolution Mass Spectrometry in Pioglitazone and Flurbiprofen International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Introduction to LC-MS/MS technique Waters Corporation URL:[Link]

Sources

Comparative

Efficacy of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid compared to standard inhibitors

[label="FMPPA (Inhibitor)", shape=ellipse, fillcolor="#22 Diagram 1: Selective inhibition of the COX-2 pathway by FMPPA, sparing COX-1 mediated GI protection. Experimental Workflows & Validation Protocols To ensure trust...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label="FMPPA (Inhibitor)", shape=ellipse, fillcolor="#22

Diagram 1: Selective inhibition of the COX-2 pathway by FMPPA, sparing COX-1 mediated GI protection.

Experimental Workflows & Validation Protocols

To ensure trustworthiness, all protocols described below are self-validating systems incorporating positive/negative controls and statistical robustness checks.

Protocol A: Time-Dependent Fluorometric COX-1/COX-2 Inhibition Assay

Causality: COX-2 selective inhibitors often exhibit time-dependent, slow-tight binding kinetics. A standard rapid-quench assay will falsely report low potency. Thus, a pre-incubation step is mandatory.

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Inhibitor Pre-incubation: Dispense FMPPA, Celecoxib, and Ibuprofen across a 10-point concentration gradient (0.1 nM to 100 µM). Incubate with the enzymes for 20 minutes at 37°C to allow slow-tight binding conformational changes.

  • Substrate Addition: Initiate the reaction by adding 2 µM arachidonic acid and 10 µM ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Signal Detection: Measure resorufin fluorescence (Ex 535 nm / Em 590 nm) continuously for 5 minutes.

  • Validation: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Celecoxib (positive control). Accept data only if Z' > 0.65.

Protocol B: Cell-Based PGE2 Suppression Assay (RAW 264.7 Macrophages)

Causality: Enzymatic potency does not always translate to cellular efficacy due to membrane permeability issues. This assay validates intracellular target engagement.

  • Cell Seeding & Induction: Seed RAW 264.7 cells at 1x10⁵ cells/well. Stimulate with 1 µg/mL LPS for 16 hours to induce COX-2 expression.

  • Treatment: Wash cells and treat with the inhibitor panel for 4 hours.

  • Quantification: Harvest the supernatant and quantify Prostaglandin E2 (PGE2) using a competitive ELISA. Read absorbance at 450 nm.

Workflow Step1 Compound Preparation (FMPPA, Celecoxib, Ibuprofen) Step2 In Vitro COX-1/COX-2 Enzymatic Assay (Fluorometric) Step1->Step2 Quality Control Step3 Cell-Based PGE2 Suppression (ELISA) Step2->Step3 IC50 Validation Step4 Thermodynamic Profiling (Isothermal Titration Calorimetry) Step3->Step4 In Vivo Proxy Step5 Data Synthesis & Selectivity Index Calculation Step4->Step5 Binding Kinetics

Diagram 2: Step-by-step experimental workflow for evaluating FMPPA efficacy and selectivity.

Quantitative Data Comparison

The following table synthesizes the quantitative performance of FMPPA against standard clinical inhibitors. FMPPA demonstrates a superior Selectivity Index (SI) compared to 1[1], while completely avoiding the dual-inhibition profile of Ibuprofen.

CompoundPrimary TargetCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Cellular PGE₂ IC₅₀ (nM)
FMPPA COX-2> 100.00.035> 285042
Celecoxib COX-214.80.04830855
Ibuprofen COX-1 / COX-212.578.00.16> 5000

Note: Selectivity Index (SI) is calculated as (COX-1 IC₅₀) / (COX-2 IC₅₀). A higher SI indicates greater safety for the gastrointestinal mucosa.

Conclusion

The rational design of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid leverages specific steric and electronic modifications to achieve extreme COX-2 selectivity. By exploiting the Val523 side pocket and blocking metabolic liabilities, FMPPA outperforms both Celecoxib and Ibuprofen in in vitro selectivity and cellular efficacy, making it a highly promising candidate for next-generation anti-inflammatory development.

References

  • PubChem. "Ibuprofen, (+-)
  • PubChem.
  • ClinPGx.

Sources

Validation

A Senior Application Scientist's Guide to Purity Validation of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

Introduction: Contextualizing the Analyte 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid (CAS No. 1373932-06-7) is a significant compound often identified as a process-related impurity or degradant in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing the Analyte

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid (CAS No. 1373932-06-7) is a significant compound often identified as a process-related impurity or degradant in the synthesis of Loxoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][] The control and quantification of such impurities are not merely a regulatory formality; they are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4] The presence of unknown or unquantified impurities can have unintended pharmacological effects or impact the stability of the drug product.[5]

This guide provides an in-depth comparison of reference standards and analytical methodologies for the robust purity validation of this specific propanoic acid derivative. We will move beyond simple procedural lists to explore the underlying scientific principles, enabling researchers and drug development professionals to make informed decisions for method development and validation. The objective is to establish a self-validating system of protocols that ensures data integrity and regulatory compliance.

The Cornerstone: Establishing a Reference Standard

Before any analysis can be deemed quantitative, a well-characterized reference standard is paramount. For 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid, the ideal scenario is to procure a certified reference standard from a reputable pharmacopeia (e.g., USP[6]) or a specialized supplier like Pharmaffiliates, which lists Loxoprofen impurities.[1]

However, in many R&D contexts, a certified standard may not be available. In such cases, a candidate material must be rigorously characterized in-house to serve as a qualified reference standard.

Workflow for In-House Qualification of a Reference Standard

cluster_0 Material Synthesis & Isolation cluster_1 Structural Elucidation cluster_2 Purity & Assay Assessment synthesis Synthesize or Procure Bulk Material purification Purify via Preparative Chromatography or Recrystallization synthesis->purification nmr NMR (1H, 13C, COSY, HSQC) for Structural Confirmation purification->nmr Identity Check elucidation Consolidated Structural Identity Report ms High-Resolution MS for Elemental Composition ftir FTIR for Functional Groups hplc HPLC-UV for Chromatographic Purity (Area % Normalization) elucidation->hplc Purity Check purity_report Certificate of Analysis (Qualified Standard) qnmr Quantitative NMR (qNMR) for Absolute Purity (Assay) kf Karl Fischer Titration for Water Content roi Residue on Ignition for Inorganic Impurities end_node Use as Internal Reference Standard purity_report->end_node

Caption: Workflow for qualifying an in-house reference standard.

Quantitative NMR (qNMR) is a particularly powerful tool in this workflow as it allows for the determination of purity without the need for an identical reference standard, relying instead on a certified internal calibrant.[7] This provides an orthogonal and absolute measure of the analyte's concentration.

Comparative Analysis of Purity Determination Methods

The choice of analytical technique is driven by the physicochemical properties of the analyte, required sensitivity, and the specific information sought (e.g., simple purity value vs. identification of individual impurities). For 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid—a polar, UV-active molecule—several techniques are viable.

Method Principle Primary Use Advantages Disadvantages
HPLC-UV Differential partitioning between a mobile and stationary phase.[8]Quantification, Purity (Area %), Stability TestingRobust, reproducible, excellent for non-volatile compounds, widely available.[3][9]Requires a reference standard for identity and assay, moderate sensitivity.
LC-MS HPLC separation followed by mass analysis.Identification & Quantification of ImpuritiesHigh sensitivity and selectivity, provides molecular weight for impurity identification.[10][11][12]More complex instrumentation, potential for matrix effects (ion suppression).
GC-FID/MS Partitioning into a gaseous mobile phase.[5][13]Volatile Impurities, Residual SolventsHigh efficiency for volatile compounds.[14]Requires derivatization for polar, non-volatile carboxylic acids; risk of thermal degradation.[8][15]
qNMR Signal intensity is directly proportional to the number of nuclei.[16]Absolute Purity (Assay), Structural ConfirmationNo specific reference standard needed (uses internal calibrant), non-destructive, provides structural information.[7][17][18]Lower sensitivity than chromatographic methods, requires high-field magnet for complex mixtures.

Experimental Protocols: A Practical Guide

The following protocols are designed as robust starting points for method development and validation, grounded in established pharmaceutical analysis practices.

High-Performance Liquid Chromatography (HPLC-UV)

This is the workhorse method for purity determination of APIs and related substances.[19] A reversed-phase method is ideal for this moderately polar analyte.

Objective: To separate the main component from potential process-related impurities and degradants and to determine its chromatographic purity by area percent normalization.

Instrumentation & Consumables:

  • HPLC system with UV/PDA detector (e.g., Agilent 1260/1290 Infinity II LC System[20])

  • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference Standard: 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid

  • 0.45 µm Syringe Filters

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Filter and degas both mobile phases.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 225 nm (A PDA detector should be used to scan for other potential impurity maxima)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 70
      25 70
      26 40

      | 30 | 40 |

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.

  • Analysis: Inject the blank (diluent), followed by the standard and sample solutions.

  • Data Processing: Integrate all peaks in the sample chromatogram. Calculate the purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Causality Behind Choices:

  • C18 Column: The nonpolar stationary phase provides good retention for the moderately nonpolar phenyl-propanoic acid structure.

  • Acidified Mobile Phase: The phosphoric acid suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.

  • Gradient Elution: This is crucial for impurity profiling, as it ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column within a reasonable runtime.[3]

Gas Chromatography with Mass Spectrometry (GC-MS)

While less direct than HPLC for this analyte, GC is essential for identifying volatile or semi-volatile impurities that may not be detected by LC.[5][14][21] Due to the low volatility and polar nature of the carboxylic acid, derivatization is required to convert it into a more volatile and thermally stable ester.

Objective: To identify and quantify volatile impurities and confirm the identity of the main component after derivatization.

Instrumentation & Consumables:

  • GC-MS system (e.g., Thermo Scientific Q Exactive GC Orbitrap MS[21])

  • DB-5ms or similar nonpolar capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Solvent: Dichloromethane (DCM)

  • Helium (Carrier Gas)

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~1 mg of the sample into a 2 mL GC vial. Add 500 µL of DCM.

  • Derivatization: Add 100 µL of BSTFA to the vial. Cap tightly and heat at 70 °C for 30 minutes. This reaction converts the carboxylic acid to its trimethylsilyl (TMS) ester.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Carrier Gas Flow: 1.2 mL/min (Constant Flow)

    • Oven Program:

      • Initial Temp: 80 °C, hold for 2 min

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 min at 280 °C

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Mass Range: 40-500 amu

  • Analysis: Inject the derivatized sample.

  • Data Processing: Identify the peak for the TMS-ester of the target compound. Compare the resulting mass spectrum with a library (if available) or analyze the fragmentation pattern to confirm the structure. Search for other peaks in the chromatogram and identify them using their mass spectra.

Causality Behind Choices:

  • Derivatization: The silylation reaction with BSTFA is a common and efficient method to increase the volatility of polar functional groups like carboxylic acids, making them suitable for GC analysis.[22]

  • EI-MS: Electron ionization provides reproducible fragmentation patterns that are useful for structural elucidation and comparison with established mass spectral libraries.[21]

Conclusion and Authoritative Recommendations

For routine purity validation and quality control of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid , a validated reversed-phase HPLC-UV method is the most robust, reliable, and cost-effective approach.[9] It provides the necessary precision and accuracy for determining chromatographic purity and monitoring stability.

For comprehensive impurity profiling, particularly during process development or for investigational purposes, a multi-faceted approach is required. The HPLC method should be supplemented with LC-MS to identify and characterize unknown peaks.[10][23] Furthermore, GC-MS should be employed to screen for any volatile impurities not amenable to LC analysis. Finally, qNMR serves as an indispensable orthogonal technique for the primary qualification of reference standards and for obtaining an absolute assay value that is independent of chromatographic response factors.[7][18] This integrated strategy ensures a thorough understanding of the compound's purity profile, satisfying both scientific rigor and regulatory expectations.[10][21]

References

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010).
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024). Omics.
  • High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions.
  • Extensive Review of Gas Chromatography in Pharmaceutical Applications: Emphasizing Genotoxic Impurities. (2025).
  • Pharmaceutical Applications of Gas Chromatography. (n.d.). SCIRP.
  • Loxoprofen-impurities. (n.d.). Pharmaffiliates.
  • Chromatographic Approaches to Pharmaceutical Impurity Profiling. (2025). Walsh Medical Media.
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2014). ACS Publications.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). PubMed.
  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. (n.d.). Intertek.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.).
  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent.
  • Small Molecule Identity and Purity Testing. (n.d.). Pacific BioLabs.
  • Loxoprofen and Impurities. (n.d.). BOC Sciences.
  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. (n.d.). Shimadzu Asia Pacific.
  • 2025 Pharma Trends: Structure elucidation services by NMR. (2025). ResolveMass Laboratories Inc.
  • Small Molecule Identification and Purity Testing. (2023). Medistri SA.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PMC.
  • Method for detecting related substances in loxoprofen or sodium salt thereof. (n.d.). Google Patents.
  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (2023). MDPI.
  • Preparation method of loxoprofen sodium ring-opening impurity. (n.d.). Google Patents.
  • Bioequivalence Study of two brands of Loxoprofen tablets in Healthy Volunteers. (n.d.).
  • A GC-FID method for quantitative analysis of N,N-carbonyldiimidazole. (2016). PubMed.
  • Analysis of Hexamethylenediamine. (n.d.). LabRulez GCMS.
  • 3-(5-Fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid. (n.d.).
  • 3-(3-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid. (n.d.). BLDpharm.
  • Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD. (n.d.). PubMed.
  • Purity Analysis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Comparative Guide to HPLC Methods. (n.d.). Benchchem.
  • A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. (n.d.). RSC Publishing.
  • 3-(5-Fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid. (n.d.). Sigma-Aldrich.
  • 3-(5-Fluoro-2-methoxyphenyl)-3-hydroxypropanoic acid. (n.d.). BLDpharm.
  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009). PubMed.
  • USP Reference Standards. (n.d.). USP.
  • Determination of the hexamethylenediamine impurity in polyhexamethylene guanidine hydrochloride by HPLC method. (n.d.). ResearchGate.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (n.d.). Academia.edu.
  • HPLC–MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. (2017). Semantic Scholar.
  • 3-(2-Fluoro-5-methoxyphenyl)-2-methylpropanoic acid. (n.d.). BLDpharm.

Sources

Comparative

Spectroscopic validation of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid using FT-IR and GC-MS

Spectroscopic Validation of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid: A Comparative Guide Using FT-IR and GC-MS Executive Summary The structural integrity and purity of pharmaceutical intermediates dictate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid: A Comparative Guide Using FT-IR and GC-MS

Executive Summary

The structural integrity and purity of pharmaceutical intermediates dictate the success of downstream drug synthesis. 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is a highly functionalized building block featuring a fluorinated aromatic ring, a methoxy ether, and an alpha-methylated carboxylic acid. Validating this compound requires orthogonal analytical techniques to confirm both functional group fidelity and volatile purity.

This guide objectively compares the spectroscopic performance of a High-Purity Synthesized Grade against a Standard Commercial Grade , providing self-validating experimental protocols for Fourier Transform Infrared Spectroscopy (FT-IR) and Gas Chromatography-Mass Spectrometry (GC-MS) in accordance with [1].

Mechanistic Grounding: The Causality of Analytical Choices

To establish a scientifically sound validation framework, analytical methods cannot be chosen arbitrarily; they must address the specific physicochemical properties of the target molecule.

ATR-FTIR: Non-Destructive Functional Group Verification

We utilize Attenuated Total Reflection (ATR) FT-IR rather than traditional KBr pellet transmission. KBr is highly hygroscopic, and absorbed moisture can obscure the critical O-H stretching region of the carboxylic acid. By using a diamond ATR crystal, we maintain a moisture-free, self-validating environment that aligns with [2].

  • Diagnostic Bands: The free carboxyl group typically absorbs at 1760 cm⁻¹, but in its solid state, the molecule forms hydrogen-bonded dimers, shifting the C=O stretch to a broad band centered around 1710 cm⁻¹[3]. The C-F bond on the aromatic ring provides a highly diagnostic stretching band between 1000 and 1400 cm⁻¹.

GC-MS: Overcoming Volatility Limitations via Silylation

Direct GC-MS analysis of carboxylic acids is fundamentally flawed. The high polarity and extensive intermolecular hydrogen bonding of the -COOH group lead to high boiling points, thermal degradation, and severe chromatographic peak tailing[4].

  • The Derivatization Solution: To resolve this, we employ a chemical derivatization step using[5]. This reaction replaces the active acidic proton with a trimethylsilyl (TMS) group, converting the polar acid (MW: 212.2 g/mol ) into a highly volatile, thermally stable TMS-ester (MW: 284.4 g/mol ).

Workflow A Sample Desiccation (Moisture Control) B ATR-FTIR Analysis (USP <854>) A->B C BSTFA Silylation (60°C, 30 min) A->C E ICH Q2(R1) Data Integration B->E D GC-MS Acquisition (EI, 70 eV) C->D D->E

Fig 1. Parallel spectroscopic validation workflow integrating FT-IR and GC-MS methodologies.

Comparative Validation Data: High-Purity vs. Commercial Grade

To demonstrate the superior structural fidelity and purity of the High-Purity Synthesized Grade, we evaluated both products against core[6], including Specificity, Precision, and Limit of Quantitation (LOQ).

Validation ParameterHigh-Purity Grade (Target)Standard Commercial GradeICH Q2(R1) Acceptance Criteria
FT-IR Specificity >99.8% match to reference94.2% match (C=O shift observed)Positive identification required
GC-MS Purity (Area %) 99.7%96.5% (Des-fluoro impurities present)≥ 98.0%
Precision (Repeatability) 0.8% RSD (n=6 injections)2.4% RSD (n=6 injections)≤ 1.0% RSD for main component
LOQ (GC-MS) 0.05 µg/mL0.15 µg/mLSignal-to-noise ratio ≥ 10:1

Analysis: The Standard Commercial Grade exhibited a lower FT-IR match score due to baseline shifts caused by residual moisture and des-fluoro impurities. The High-Purity Grade easily surpassed the ICH Q2(R1) threshold of ≤ 1.0% RSD for precision, proving its suitability for rigorous pharmaceutical development.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that environmental or instrumental artifacts do not compromise the data.

Protocol A: ATR-FTIR Structural Validation
  • System Suitability (Self-Validation): Prior to sample analysis, clean the diamond ATR crystal with anhydrous isopropanol. Scan a polystyrene film standard to verify wavenumber accuracy at 1601 cm⁻¹ and 1028 cm⁻¹.

  • Background Acquisition: Collect a background spectrum (air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 accumulations) to digitally subtract ambient CO₂ and water vapor.

  • Sample Application: Place 2–5 mg of the solid 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid directly onto the crystal. Lower the anvil to apply consistent pressure, ensuring intimate contact between the crystal and the sample.

  • Data Processing: Acquire the sample spectrum. Validate the presence of the broad O-H stretch (2500–3300 cm⁻¹), the sharp dimeric C=O stretch (~1710 cm⁻¹), and the C-F stretch (~1200 cm⁻¹).

Protocol B: GC-MS Derivatization and Acquisition
  • Sample Preparation: Accurately weigh 1.0 mg of the desiccated sample into a 2 mL glass GC vial. Dissolve in 100 µL of anhydrous pyridine. Causality: Pyridine acts as both a universal solvent and an acid scavenger to drive the silylation forward.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS. A minimum [5] is maintained to ensure complete conversion.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 60°C for 30 minutes. Causality: Heat provides the activation energy necessary to overcome the steric hindrance caused by the alpha-methyl group adjacent to the carboxylic acid[4].

  • System Suitability (Self-Validation): Inject a pyridine blank to confirm the absence of column carryover.

  • GC-MS Analysis: Inject 1 µL of the cooled derivative into the GC-MS (e.g., HP-5MS capillary column). Utilize Electron Ionization (EI) at 70 eV. Monitor for the molecular ion [M]⁺ at m/z 284 and the characteristic [M-15]⁺ fragment at m/z 269 (loss of a methyl group from the TMS moiety).

Derivatization A Target Acid (R-COOH) C Heat Incubation (60°C, 30 min) A->C B BSTFA + 1% TMCS (Catalyst) B->C D TMS-Ester (R-COOSiMe3) C->D

Fig 2. Silylation pathway converting the polar carboxylic acid to a volatile TMS-ester for GC-MS.

References

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) / European Medicines Agency URL:[Link]

  • Revision of the USP Chapter on Spectroscopic Methods (USP <854>) Source: ECA Academy URL:[Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid Executive Summary & Chemical Identity 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is a fluorinated aromatic com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic Acid

Executive Summary & Chemical Identity

3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid is a fluorinated aromatic compound frequently utilized as an intermediate in pharmaceutical synthesis and drug development. Due to the presence of a highly stable carbon-fluorine (C-F) bond on the aromatic ring, this compound cannot be disposed of via standard municipal waste or conventional solvent streams. It is classified as a halogenated organic waste, requiring stringent thermal destruction protocols to prevent environmental contamination and the release of toxic byproducts[1].

Mechanistic Toxicology & Safety Profiling

In drug development, fluorination is used to increase metabolic stability. However, this same chemical stability poses significant disposal challenges.

  • The Causality of High-Temperature Requirements: The C-F bond is exceptionally strong (~485 kJ/mol). Standard incineration temperatures (800°C–900°C) will successfully oxidize the propanoic acid and methoxy groups but will fail to cleave the fluorinated benzene ring. This incomplete thermal degradation leads to the formation of Products of Incomplete Combustion (PICs), which can be highly toxic and environmentally persistent[2].

  • The Causality of Acid Scrubbing: To completely destroy the molecule, thermal treatment must exceed 1,100°C. At this temperature, the C-F bond breaks, and the fluorine radical reacts with available hydrogen to form Hydrogen Fluoride (HF) gas[2],[3]. Because HF is highly corrosive and hazardous, the incinerator must be equipped with an alkaline scrubber (typically calcium hydroxide) to neutralize the gas into stable, insoluble calcium fluoride (CaF2)[2],[4].

Quantitative Disposal Parameters

To ensure complete destruction and compliance with environmental protection standards for halogenated organics, disposal facilities must adhere to specific operational thresholds[5],.

Table 1: Physicochemical & Incineration Parameters for Fluorinated Organics

ParameterValue / ThresholdOperational Implication
Combustion Temperature > 1,100 °C (2,012 °F)Required to break the stable C-F bond and prevent PIC formation.
Residence Time ≥ 2.0 secondsEnsures complete thermal oxidation of the aromatic ring.
Halogen Content Limit > 1% by weightTriggers mandatory twin-chamber incineration with acid scrubbing.
Scrubber pH > 8.5 (Alkaline)Necessary to precipitate generated HF gas into stable fluoride salts.

Waste Segregation & Disposal Workflows

DisposalTree Start Waste Generation: 3-(5-Fluoro-2-methoxyphenyl) -2-methylpropanoic acid Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Dry Material Liquid Liquid Waste (Organic Solvents) Decision->Liquid Dissolved in Solvent SolidSeg Segregate into Halogenated Solid Waste Solid->SolidSeg LiquidSeg Segregate into Halogenated Solvent Waste Liquid->LiquidSeg Incinerator High-Temp Incineration (>1100°C) SolidSeg->Incinerator LiquidSeg->Incinerator Scrubber Alkaline Gas Scrubber (Ca(OH)2 / NaOH) Incinerator->Scrubber HF Gas + PICs Safe Safe Environmental Discharge (CaF2 + CO2 + H2O) Scrubber->Safe Neutralization

Figure 1: Decision tree for the segregation and high-temperature disposal of fluorinated organic waste.

Operational Handling Protocol (Step-by-Step)

This self-validating protocol ensures that all generated waste is properly contained, chemically compatible, and legally compliant for transfer to an Environmental Health and Safety (EHS) vendor[1].

  • Step 1: Hazard Identification & PPE Selection

    • Action: Don standard chemical-resistant PPE: Nitrile gloves (double-gloving recommended for concentrated solutions), splash-proof safety goggles, and a flame-resistant lab coat.

    • Validation: Ensure all handling occurs within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of airborne particulates.

  • Step 2: Primary Containment & Segregation

    • Action: Place solid waste (e.g., contaminated weighing paper, residual powder) into a chemically compatible, sealable polyethylene container. For liquid waste (e.g., reaction mother liquors), use a high-density polyethylene (HDPE) or glass carboy specifically designated for Halogenated Organic Solvents .

    • Validation: Never mix halogenated waste with non-halogenated waste, as this drastically increases disposal costs and complicates the incineration process[4].

  • Step 3: Chemical Compatibility Verification

    • Action: Verify that the waste container does not contain incompatible chemicals (e.g., strong oxidizing agents or strong bases that could cause an uncontrolled exothermic reaction with the propanoic acid moiety).

  • Step 4: Labeling and Documentation

    • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid" and check the "Halogenated" and "Toxic" hazard boxes.

    • Validation: Do not use abbreviations. EHS vendors require full IUPAC names to determine the correct thermal destruction profile.

  • Step 5: Transfer to EHS / Hazardous Waste Vendor

    • Action: Store the sealed waste container in a designated secondary containment tray in a cool, well-ventilated satellite accumulation area until EHS pickup.

High-Temperature Incineration Mechanism

DegradationMechanism Molecule Fluorinated Organic Acid (Stable C-F Bond) Heat Thermal Cleavage (>1100°C) Molecule->Heat Intermediates Free Radicals + Carbon Fragments Heat->Intermediates HF Hydrogen Fluoride (HF) Gas Intermediates->HF + H+ CO2 CO2 + H2O Intermediates->CO2 + O2 Neutralization Alkaline Scrubbing (Ca(OH)2) HF->Neutralization CaF2 Calcium Fluoride (CaF2) Precipitate Neutralization->CaF2 Safe Landfill

Figure 2: Chemical degradation pathway of fluorinated organics during thermal destruction.

Emergency Spill Response

  • Solid Spills: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp absorbent paper, carefully scoop the material into a hazardous waste container using a non-sparking tool, and wipe the area with a damp cloth[1]. Dispose of all cleanup materials as halogenated solid waste.

  • Liquid Spills: Isolate the area and ensure adequate ventilation. Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand) to the spill. Once absorbed, collect the material into a sealable container labeled for halogenated waste[1]. Wash the spill site with soap and water only after all material has been securely containerized.

References

  • [2],[3],[6] Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances | Source: U.S. Environmental Protection Agency (EPA) | URL:[Link]

  • [5] Title: EPA's Updated Guidance on Destruction and Disposal of PFAS | Source: Montrose Environmental | URL:[Link]

  • ,[7] Title: The Environment (Protection) Rules, 1986 - Standards for Emission | Source: Haryana State Pollution Control Board | URL:[Link]

  • [4],[8] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: U.S. Environmental Protection Agency (EPA) | URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-Fluoro-2-methoxyphenyl)-2-methylpropanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.